sodium;2-hydroxybutanoate
Description
BenchChem offers high-quality sodium;2-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSCXNXKSOHVSQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Tale of Two Hydroxybutyrates: A Technical Guide to the Metabolism of Sodium 2-Hydroxybutyrate and Beta-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, small molecules often tell profound stories about the physiological and pathological state of an organism. Among these are the four-carbon hydroxy acids, sodium 2-hydroxybutyrate (2-HB) and beta-hydroxybutyrate (BHB). While structurally similar, their metabolic origins, physiological roles, and clinical implications are markedly distinct. Beta-hydroxybutyrate is widely recognized as a primary energy carrier, synthesized from fats during periods of low glucose availability, and a potent signaling molecule.[1] In contrast, 2-hydroxybutyrate has more recently emerged from the shadow of its well-known isomer, primarily as a sensitive biomarker for metabolic stress, including insulin resistance and oxidative stress.[2][3]
This technical guide provides an in-depth, comparative analysis of the metabolism of these two critical molecules. As a Senior Application Scientist, the following sections are designed to move beyond a simple recitation of facts, offering instead a causal narrative that explains the "why" behind the metabolic pathways, analytical choices, and physiological consequences. This document will serve as a foundational resource for researchers seeking to understand and investigate the nuanced roles of 2-HB and BHB in health and disease.
I. Comparative Metabolic Pathways: A Story of Two Origins
The metabolic pathways of 2-HB and BHB are fundamentally different, reflecting their distinct roles in cellular metabolism. BHB is a product of a primary energy-generating pathway, while 2-HB is largely a byproduct of other essential metabolic processes that becomes more prominent under conditions of metabolic stress.
A. Beta-Hydroxybutyrate (BHB): The Ketogenic Pathway
The synthesis of BHB, known as ketogenesis, is a well-defined pathway that occurs predominantly in the mitochondria of liver cells.[4] This pathway is tightly regulated by hormonal signals, primarily a low insulin-to-glucagon ratio, which signals a state of low glucose availability.[5][6]
The primary steps of ketogenesis are as follows:
-
Fatty Acid Oxidation: In response to low insulin and high glucagon, fatty acids are mobilized from adipose tissue and transported to the liver. Through beta-oxidation, these fatty acids are broken down into acetyl-CoA.
-
Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase.[7]
-
Synthesis of HMG-CoA: Acetoacetyl-CoA then combines with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase.[7]
-
Formation of Acetoacetate: HMG-CoA is cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA.[7]
-
Reduction to Beta-Hydroxybutyrate: Finally, acetoacetate is reduced to D-beta-hydroxybutyrate in a reversible reaction catalyzed by beta-hydroxybutyrate dehydrogenase (BDH1), which utilizes NADH as a reducing agent.[8]
Once synthesized, BHB is released into the bloodstream and transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where it is converted back to acetyl-CoA (ketolysis) to be used as an energy source in the tricarboxylic acid (TCA) cycle.[9]
B. Sodium 2-Hydroxybutyrate (2-HB): A Marker of Metabolic Inefficiency
The synthesis of 2-HB is not a primary energy-generating pathway but rather a metabolic "overflow" that becomes more pronounced under conditions of oxidative stress and when there is an imbalance in amino acid metabolism.[3] Its production is primarily linked to the catabolism of the amino acids L-threonine and L-methionine, as well as the synthesis of glutathione (GSH).[2][3]
The key steps leading to 2-HB formation are:
-
Formation of Alpha-Ketobutyrate (α-KB): The catabolism of both threonine and methionine converges on the production of alpha-ketobutyrate (also known as 2-oxobutanoate).[10][11]
-
Threonine Catabolism: Threonine is converted to α-KB by the enzyme threonine dehydratase.[12]
-
Methionine Catabolism and Glutathione Synthesis: In states of oxidative stress, there is an increased demand for the antioxidant glutathione. The synthesis of cysteine, a precursor for glutathione, from methionine via the transsulfuration pathway also generates α-KB as a byproduct.[2]
-
-
Reduction to 2-Hydroxybutyrate: When the cellular NADH/NAD+ ratio is elevated, as can occur with increased fatty acid oxidation, the excess α-KB is reduced to 2-HB. This reaction is catalyzed by lactate dehydrogenase (LDH) or a specific 2-hydroxybutyrate dehydrogenase (2HBDH).[10]
The catabolism of 2-HB involves its oxidation back to α-KB, which is then decarboxylated by the branched-chain alpha-keto acid dehydrogenase complex to form propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle.[3]
C. Comparative Regulation and Kinetics
The differential regulation of these two pathways is a key aspect of their distinct physiological roles.
| Feature | Sodium 2-Hydroxybutyrate (2-HB) | Beta-Hydroxybutyrate (BHB) |
| Primary Precursors | L-Threonine, L-Methionine[3] | Fatty Acids[4] |
| Primary Site of Synthesis | Liver and other tissues[3] | Liver[4] |
| Hormonal Regulation | Indirectly influenced by insulin and glucagon via regulation of amino acid metabolism and glutathione synthesis.[2][10] | Directly regulated by low insulin and high glucagon levels.[4] |
| Key Inducing State | Oxidative stress, high protein/amino acid flux, insulin resistance.[2][3] | Fasting, prolonged exercise, ketogenic diet (low glucose availability).[1] |
| Plasma Half-life | Shorter, reflects rapid metabolic flux. (Limited direct human data available) | Longer, serves as a sustained energy source. (Approx. 30-40 minutes)[13][14][15] |
| Typical Circulating Levels | Low (micromolar range)[16] | Variable; low in fed state, can reach millimolar levels in ketosis.[17][18][19] |
II. Signaling Functions: Beyond Energy Metabolism
Both 2-HB and BHB have emerged as important signaling molecules, capable of influencing cellular processes beyond their roles as metabolic intermediates.
A. Beta-Hydroxybutyrate: An Epigenetic and Receptor-Mediated Regulator
BHB is a well-established signaling molecule with several known mechanisms of action:
-
Histone Deacetylase (HDAC) Inhibition: BHB is an endogenous inhibitor of class I histone deacetylases (HDACs).[2] By inhibiting HDACs, BHB promotes histone acetylation, leading to a more open chromatin structure and altered gene expression. This has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[2]
-
G-Protein Coupled Receptor (GPCR) Agonism: BHB is a ligand for at least two GPCRs:
-
Hydroxycarboxylic Acid Receptor 2 (HCAR2 or GPR109A): Activation of HCAR2 in adipocytes inhibits lipolysis, creating a negative feedback loop that can regulate fatty acid availability for ketogenesis.[1][8]
-
Free Fatty Acid Receptor 3 (FFAR3 or GPR41): The interaction of BHB with FFAR3 is more complex and may be involved in modulating sympathetic nervous system activity.[1]
-
B. 2-Hydroxybutyrate: An Emerging Signaling Molecule
The signaling roles of 2-HB are less well-defined but are an active area of research. Recent evidence suggests that 2-HB can act as a feedback regulator of metabolism:
-
Inhibition of Branched-Chain Aminotransferase (BCAT): Studies have shown that 2-HB can inhibit branched-chain aminotransferase enzymes.[11] This action can modulate the degradation of branched-chain amino acids (BCAAs), which has implications for muscle metabolism and fatigue.[11]
-
HDAC Inhibition and GPCR Activation: Currently, there is limited direct evidence to suggest that 2-HB is a potent HDAC inhibitor or a ligand for specific GPCRs in the same manner as BHB. Some studies have not been able to identify significant HDAC inhibitory activity for R-β-hydroxybutyrate, a close structural relative.
III. Analytical Methodologies: A Guide to Quantification
Accurate quantification of 2-HB and BHB is essential for understanding their roles in metabolism. The two most powerful and commonly used techniques in metabolomics are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A. LC-MS/MS for Targeted Quantification
LC-MS/MS is the gold standard for sensitive and specific quantification of small molecules in complex biological matrices.
Experimental Protocol: Quantification of 2-HB and BHB in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of a cold (-20°C) organic solvent mixture (e.g., methanol or acetonitrile) containing a stable isotope-labeled internal standard for both 2-HB (e.g., 2-hydroxybutyrate-d3) and BHB (e.g., D-β-hydroxybutyrate-d4). The internal standards are critical for correcting for matrix effects and variations in extraction efficiency.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is often suitable. For better retention of these polar molecules, a hydrophilic interaction liquid chromatography (HILIC) column can also be used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A typical run time is 3-5 minutes.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for these acidic molecules.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) and a specific product ion generated by fragmentation.
-
2-HB MRM Transition: m/z 103 -> m/z 57 (or other suitable fragment)
-
BHB MRM Transition: m/z 103 -> m/z 59 (or other suitable fragment)
-
-
The use of specific transitions for each analyte and its corresponding internal standard allows for highly selective and accurate quantification.
-
B. NMR Spectroscopy for Metabolomic Profiling
NMR spectroscopy is a powerful, non-destructive technique that allows for the simultaneous detection and quantification of a wide range of metabolites in a single experiment.
Experimental Protocol: NMR Analysis of 2-HB and BHB in Human Serum
-
Sample Preparation:
-
Ultrafiltration: To remove macromolecules, serum can be ultrafiltered through a low molecular weight cutoff filter (e.g., 3 kDa). This is a simple method but can lead to underestimation of metabolites that are protein-bound.
-
Protein Precipitation (Alternative): As with LC-MS/MS, precipitation with a solvent like methanol can be used.
-
To 400 µL of serum filtrate or supernatant, add 200 µL of a D₂O-based buffer (e.g., phosphate buffer, pH 7.4) containing a known concentration of an internal standard (e.g., TSP or DSS). D₂O provides a field frequency lock, and the buffer controls the pH, which is crucial as chemical shifts can be pH-dependent.
-
Transfer the final mixture to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required for sufficient resolution and sensitivity.
-
Pulse Sequence: A one-dimensional ¹H NMR spectrum is typically acquired using a pulse sequence with water suppression (e.g., NOESY-presat or CPMG).[19] The Carr-Purcell-Meiboom-Gill (CPMG) sequence is particularly useful for attenuating broad signals from any remaining macromolecules, improving the visualization of small molecule signals.
-
-
Data Analysis:
-
Identification: Metabolites are identified by comparing the chemical shifts and multiplicities of their signals to reference spectra in databases (e.g., HMDB, BMRB).
-
2-HB: Look for characteristic signals, including a triplet around 0.9 ppm and a quartet around 4.1 ppm.
-
BHB: Look for a doublet around 1.2 ppm and a multiplet around 4.1 ppm.
-
-
Quantification: The concentration of each metabolite is determined by integrating the area of its characteristic peak(s) and comparing it to the integral of the known concentration of the internal standard.
-
Sources
- 1. G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin and glucocorticoid dependence of hepatic gamma-glutamylcysteine synthetase and glutathione synthesis in the rat. Studies in cultured hepatocytes and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin and glucagon regulation of glutathione S-transferase expression in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagon과 insulin이 glutathione 항상성에 미치는 영향 : 세포신호전달체계 및 glutathione transport system의 역할 - Environmental Analysis Health and Toxicology : 논문 | DBpia [dbpia.co.kr]
- 9. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 11. Pharmacokinetics and pharmacodynamics of γ-hydroxybutyrate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. glucagon.com [glucagon.com]
- 14. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalcitieshub.org [globalcitieshub.org]
- 16. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
sodium 2-hydroxybutanoate molecular weight and formula
Definitive Technical Monograph: Sodium 2-Hydroxybutanoate
Executive Summary
Sodium 2-hydroxybutanoate (also known as sodium
Part 1: Physicochemical Characterization
The accurate characterization of Sodium 2-hydroxybutanoate is critical for the preparation of calibration standards in metabolomic assays.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | Sodium 2-hydroxybutanoate |
| Common Synonyms | Sodium |
| Molecular Formula | |
| Molecular Weight | 126.09 g/mol |
| CAS Number | 5094-24-6 |
| Appearance | White crystalline solid or powder |
| Melting Point | 133–135 °C (lit.)[1] |
| Solubility | Highly soluble in water (>50 mg/mL); Soluble in DMSO |
| Stability | Hygroscopic; store desiccated at -20°C for long-term stability. |
Spectroscopic Identification (NMR)
Confirmation of identity should be performed using
-
0.89 ppm (Triplet, 3H): Terminal methyl group (
-CH ). -
1.68 ppm (Multiplet, 2H): Methylene group (
-CH ). -
3.98 ppm (dd/Multiplet, 1H): Methine proton
to the hydroxyl and carboxylate groups ( -CH).
Part 2: Biosynthesis & Metabolic Significance
Sodium 2-hydroxybutanoate is not an arbitrary metabolite; its elevation is a specific readout of hepatic oxidative stress and glutathione demand.
Mechanism of Action:
Under conditions of oxidative stress or insulin resistance, the liver upregulates the synthesis of Glutathione (GSH) . This increases the flux of homocysteine to cysteine (via cystathionine). The cleavage of cystathionine releases
Graphviz Diagram: The Glutathione-2HB Axis The following diagram illustrates the metabolic pressure that leads to 2-HB accumulation.
Figure 1: The metabolic diversion of alpha-ketobutyrate to 2-hydroxybutyrate under conditions of hepatic glutathione stress, serving as a proxy for insulin resistance.
Part 3: Analytical Methodologies
For drug development and clinical studies, precise quantification is required. The high polarity of the salt form requires derivatization for Gas Chromatography (GC).
Protocol A: GC-MS Quantification (Standard)
This method is preferred for serum/plasma analysis due to high sensitivity.
-
Sample Prep: Spike 50
L plasma with internal standard (e.g., 2-hydroxybutyrate-d3). -
Protein Precipitation: Add 150
L cold methanol; centrifuge at 10,000 x g for 10 min. -
Evaporation: Dry the supernatant under nitrogen flow.
-
Derivatization:
-
Add 50
L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -
Incubate at 60°C for 30 minutes. This converts the hydroxyl and carboxyl groups to trimethylsilyl (TMS) esters.
-
-
Analysis: Inject 1
L into GC-MS (Splitless).-
Target Ion: m/z 147 (characteristic of
-hydroxy acid TMS derivatives).
-
Protocol B: Preparation of Sodium Salt from Acid
If only the free acid (2-hydroxybutyric acid) is available, the sodium salt must be prepared for specific biological assays requiring neutral pH.
-
Dissolution: Dissolve 1.04 g (10 mmol) of 2-hydroxybutyric acid in 10 mL of HPLC-grade water.
-
Neutralization: Slowly add 10 mL of 1.0 M NaOH solution (or stoichiometric sodium bicarbonate) while monitoring pH. Adjust final pH to 7.4.
-
Lyophilization: Freeze the solution at -80°C and lyophilize (freeze-dry) overnight to obtain the white sodium salt powder.
-
Validation: Verify mass increase (theoretical yield ~1.26 g) and check solubility.
Part 4: Clinical & Translational Significance
Primary Indication: Insulin Resistance (IR) Research firmly establishes 2-hydroxybutyrate as an early biomarker for IR, often elevating before fasting glucose or HbA1c levels become abnormal.
-
Mechanism: In IR, fatty acid oxidation increases, raising the mitochondrial NADH/NAD+ ratio. Concurrently, oxidative stress demands higher glutathione production.[3] This "metabolic bottleneck" forces the reduction of
-ketobutyrate to 2-hydroxybutyrate rather than its oxidation to Propionyl-CoA. -
Diagnostic Utility: It is frequently used in "global metabolomics" panels to stratify patients with pre-diabetes.
References
-
PubChem. (n.d.).[4] Sodium 2-hydroxybutanoate (Compound Summary).[1][5][6] National Library of Medicine. Retrieved from [Link]
-
Gall, W. E., et al. (2010). alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PLoS ONE. Retrieved from [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Entry bmse000361: (R)-2-hydroxybutyric Acid.[7] Retrieved from [Link]
-
Lepage, I., et al. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum. Metabolites.[8][9] Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Determination of the illicit drug gamma-hydroxybutyrate (GHB) in human saliva and beverages by 1H NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NP-MRD: Showing NP-Card for 2-Hydroxybutyric acid (NP0000052) [np-mrd.org]
- 4. Sodium 3-hydroxybutyrate | C4H7NaO3 | CID 23676771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium 2-hydroxybutanoate | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bmse000361 (R)-2-hydroxybutyric Acid at BMRB [bmrb.io]
- 8. AMDB | Metabolites [amdb.online]
- 9. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
metabolic pathway of alpha-hydroxybutyrate production
An In-depth Technical Guide to the Metabolic Pathways of Alpha-Hydroxybutyrate Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-hydroxybutyrate (α-HB), a small organic acid, has emerged from the intricate landscape of metabolomics as a highly significant and early biomarker for insulin resistance, glucose intolerance, and systemic oxidative stress.[1][2][3][4] Unlike traditional markers of dysglycemia, which often become abnormal only after significant metabolic dysfunction has occurred, α-HB levels rise in response to subtle shifts in metabolic flux, providing a predictive window into the pathogenesis of type 2 diabetes and related cardiovascular diseases.[2][5] This guide provides a comprehensive technical overview of the core metabolic pathways governing α-HB synthesis, the regulatory mechanisms that control its production, and robust analytical methodologies for its quantification. By understanding the causality behind α-HB elevation—rooted in the interplay between amino acid catabolism, glutathione biosynthesis, and cellular redox state—researchers and drug development professionals can better leverage this biomarker for early disease detection, patient stratification, and monitoring therapeutic efficacy.
The Core Metabolic Nexus of α-HB Production
The synthesis of α-HB is not the result of a single, dedicated pathway but rather the culmination of several upstream metabolic processes that converge on a key intermediate: alpha-ketobutyrate (α-KB).[1][6] The accumulation of α-HB occurs when the production of α-KB exceeds its catabolic capacity, leading to its reduction in a reaction sensitive to the cell's redox state.[1]
Biosynthesis of the Precursor: Alpha-Ketobutyrate (α-KB)
α-KB is a central node receiving metabolic input from the catabolism of specific amino acids. The primary sources are the degradation of threonine and the transsulfuration pathway involving methionine and homocysteine.[7][8]
-
Threonine Catabolism: The essential amino acid threonine can be directly converted to α-KB and ammonia. This reaction is catalyzed by the enzyme serine/threonine dehydratase (STDH), a key process in amino acid degradation.[9][10][11][12]
-
Methionine Catabolism and the Transsulfuration Pathway: A major flux towards α-KB originates from the metabolism of methionine. Methionine is converted to homocysteine, which then enters the transsulfuration pathway. In a two-step process catalyzed by cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CTH), homocysteine is converted to cystathionine and then cleaved to yield cysteine, ammonia, and α-KB.[7][8][13][14][15] This pathway is critically important, as the cysteine produced is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[16][17]
The Redox-Sensitive Conversion of α-KB to α-HB
The final step in α-HB production is the reduction of the ketone group in α-KB to a hydroxyl group. This reaction is catalyzed by lactate dehydrogenase (LDH) and its isoform, α-hydroxybutyrate dehydrogenase (α-HBDH).[1][6][16][18]
α-Ketobutyrate + NADH + H⁺ ⇌ α-Hydroxybutyrate + NAD⁺
Crucially, this reaction is near-equilibrium and its direction is heavily influenced by the intracellular ratio of the reduced and oxidized forms of nicotinamide adenine dinucleotide (NADH/NAD⁺).[1][16] A high NADH/NAD⁺ ratio, indicative of a reductive cellular environment, drives the reaction forward, favoring the production of α-HB.[6][16][17]
The Regulatory Landscape: Why α-HB Levels Rise
The elevation of α-HB is not a random event but a direct consequence of specific metabolic states, primarily oxidative stress and increased lipid oxidation, which are hallmarks of insulin resistance.[1][3]
Oxidative Stress and Glutathione Demand
In states of metabolic stress, there is an increased production of reactive oxygen species (ROS).[16][19] To counteract this, cells upregulate the synthesis of glutathione (GSH), a critical antioxidant. This creates a high demand for cysteine, the rate-limiting precursor for GSH synthesis.[17] The cellular response is to increase the flux through the transsulfuration pathway to generate more cysteine from methionine and homocysteine. A direct and unavoidable consequence of this increased flux is the co-production of α-KB.[1][16] This surge in α-KB substrate provides the necessary precursor for α-HB synthesis.
Insulin Resistance and Increased Lipid Oxidation
Insulin resistance is characterized by impaired glucose uptake in peripheral tissues, forcing the body to rely more heavily on the oxidation of free fatty acids (FFAs) for energy.[16] The β-oxidation of FFAs in the mitochondria generates a large amount of reducing equivalents in the form of NADH and FADH₂. This influx of reducing power can saturate the electron transport chain, leading to a significant increase in the mitochondrial and cytosolic NADH/NAD⁺ ratio.[16][17] As previously discussed, this elevated NADH/NAD⁺ ratio is the primary thermodynamic driver that pushes the LDH/α-HBDH-catalyzed reduction of the excess α-KB to α-HB.[1][6]
Analytical Methodologies for α-HB Quantification
Accurate and precise quantification of α-HB is essential for its use as a biomarker in research and clinical settings. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), though simpler enzymatic methods are emerging for routine use.[20]
Gold Standard Protocol: LC-MS/MS Quantification of α-HB in Plasma
This protocol describes a robust, self-validating method for the precise measurement of α-HB. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample extraction and instrument response, thereby ensuring trustworthiness and accuracy.
Experimental Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of α-HB in a suitable solvent (e.g., 50:50 methanol:water).
-
Serially dilute the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve with at least 6-8 non-zero points (e.g., 0.5 to 40 µg/mL).[21]
-
Prepare at least three levels of QCs (low, medium, high) in the surrogate matrix from a separate stock solution to ensure unbiased validation of the calibration curve.
-
-
Sample Preparation (Protein Precipitation):
-
Causality: This step is essential to remove large protein macromolecules from the plasma, which would otherwise interfere with the chromatographic separation and contaminate the mass spectrometer.
-
To 50 µL of plasma sample, calibrator, or QC, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., 2-hydroxybutyric-d3 acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both α-HB and its labeled internal standard. For example:
-
α-HB: Q1 103.0 -> Q3 59.0[22]
-
α-HB-d3: Q1 106.0 -> Q3 62.0 (example transition)
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (α-HB) to the internal standard (α-HB-d3) for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of α-HB in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The QC results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.
-
Comparison of Analytical Methods
| Feature | LC-MS/MS | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection. | Photometric or electrochemical detection following an enzyme-specific reaction. |
| Sensitivity | High (sub-µg/mL levels).[21] | Moderate to High. |
| Specificity | Very high; distinguishes isomers. | Good, but potential for cross-reactivity should be validated. |
| Throughput | Moderate; serial analysis. | High; suitable for 96-well plate format. |
| Equipment Cost | High. | Low to Moderate. |
| Expertise | Requires specialized operator. | Can be automated and run by general lab technicians. |
| Validation | Considered the "gold standard" for reference. | Shows good correlation with LC-MS/MS results.[17][20] |
| Best Use Case | Discovery research, clinical trials, reference measurements. | Routine clinical screening, high-throughput applications. |
Applications in Research and Drug Development
The understanding of α-HB's metabolic origins provides a strong rationale for its application in clinical and pharmaceutical research.
-
Early Detection and Risk Stratification: Plasma α-HB concentration is a sensitive and early indicator of metabolic dysregulation. An α-HB value of 5 µg/mL has been identified as an effective cutoff to distinguish between insulin-sensitive and insulin-resistant individuals, often before changes in fasting glucose or HbA1c are apparent.[2][23]
-
Mechanism of Action Studies: For novel therapeutics targeting metabolic pathways, monitoring α-HB can provide crucial insights into the drug's effect on oxidative stress and substrate utilization. A decrease in α-HB could indicate improved insulin sensitivity and reduced FFA oxidation.
-
Patient Monitoring: In clinical settings, tracking α-HB levels could offer a more dynamic view of a patient's response to lifestyle interventions (diet, exercise) or pharmacological treatments compared to more stable glycemic markers.
Conclusion
Alpha-hydroxybutyrate is more than a metabolic byproduct; it is a sensitive barometer of the cellular redox state and the balance between amino acid and lipid metabolism. Its production is driven by fundamental metabolic shifts—oxidative stress and increased fatty acid oxidation—that underpin the development of insulin resistance. The robust analytical methods available for its quantification, coupled with a clear understanding of its biochemical origins, position α-HB as an invaluable tool for researchers and drug developers. Leveraging α-HB can facilitate the earlier identification of at-risk individuals and provide a mechanistic biomarker for evaluating the next generation of metabolic therapies.
References
-
Gall WE, Beebe K, Lawton KA, Adam K-P, Mitchell MW, Nakhle PJ, et al. (2010) α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. PLoS ONE 5(5): e10883. [Link]
-
Gall WE, Beebe K, Lawton KA, Adam K-P, Mitchell MW, Nakhle PJ, et al. (2010) α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. PLOS ONE. [Link]
-
Gall WE, Beebe K, Lawton KA, et al. (2010) alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PubMed. [Link]
-
Wikipedia. α-Ketobutyric acid. Wikipedia. [Link]
-
Gall WE, et al. (2010). A Model of the biochemical relationship of α-HB biosynthesis and associated metabolic pathways with Insulin Resistance. ResearchGate. [Link]
-
Cobb J, et al. (2014). Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT. BMJ Open Diabetes Research & Care. [Link]
- Unknown. (n.d.).
-
Healthmatters.io. (n.d.). a-Ketobutyric Acid - OMX Organic Metabolomics / Diagnostic Solutions. Healthmatters.io. [Link]
-
Menni C, et al. (2016). α-Hydroxybutyric Acid Is a Selective Metabolite Biomarker of Impaired Glucose Tolerance. Diabetes Care. [Link]
-
Ontosight AI. (n.d.). The Disease Detective: Uncovering the Secrets of Alpha-HDBH. Ontosight AI. [Link]
-
Yeast Metabolome Database. (n.d.). L-Threonine (YMDB00214). Yeast Metabolome Database. [Link]
-
Kim, YJ., et al. (2019). Sleep-promoting effects of threonine link amino acid metabolism in Drosophila neuron to GABAergic control of sleep drive. eLife. [Link]
-
Tan, J., et al. (2020). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals (Basel). [Link]
-
Schaller, S., et al. (2024). Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection. PubMed. [Link]
-
Sal-Vador, C., et al. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? International Journal of Molecular Sciences. [Link]
-
Cobb, J., et al. (2014). Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT. BMJ Open Diabetes Research & Care. [Link]
-
Schaller, S., et al. (2024). Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection. PMC. [Link]
-
Phenomenex. (2020). Quantitative Analysis of GHB Using SPE & LC-MS/MS. Phenomenex. [Link]
-
Huang, H., et al. (2021). The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway. Science Advances. [Link]
-
Lesner, NP., et al. (2020). α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells. PMC. [Link]
-
Adam, KP., et al. (2016). LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. PubMed. [Link]
-
Rochette, L., et al. (2023). Oxidative Stress in Type 2 Diabetes: Impacts from Pathogenesis to Lifestyle Modifications. International Journal of Molecular Sciences. [Link]
-
Wikipedia. Cystathionine beta synthase. Wikipedia. [Link]
-
Wikipedia. β-Hydroxybutyric acid. Wikipedia. [Link]
-
Lesner, NP., et al. (2020). α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells. ResearchGate. [Link]
-
Singh, S., et al. (2017). Cystathionine β-Synthase in Physiology and Cancer. PMC. [Link]
-
Rupa Health. (n.d.). a-Ketobutyric Acid. Rupa Health. [Link]
-
Pighin, D., et al. (2016). Homocysteine Metabolism Pathway Is Involved in the Control of Glucose Homeostasis: A Cystathionine Beta Synthase Deficiency Study in Mouse. PMC. [Link]
-
Croteau, E., et al. (2020). Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney. Frontiers in Nutrition. [Link]
-
Li, X., et al. (2025). Identification and Functional Analysis of Cystathionine Beta-Synthase Gene Mutations in Chinese Families with Classical Homocystinuria. MDPI. [Link]
-
Newman, JC., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition. [Link]
-
Desharnais, R., et al. (2019). A Tool for Automatic Correction of Endogenous Concentrations: Application to BHB Analysis by LC–MS-MS and GC-MS. Concordia's Spectrum. [Link]
-
Szczesny, B., et al. (2020). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. MDPI. [Link]
-
Reçber, T., et al. (2021). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. [Link]
Sources
- 1. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]
- 3. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drc.bmj.com [drc.bmj.com]
- 5. Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]
- 8. a-Ketobutyric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 10. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 11. ymdb.ca [ymdb.ca]
- 12. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 15. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ontosight.ai [ontosight.ai]
- 19. mdpi.com [mdpi.com]
- 20. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 2-Hydroxybutyrate in Human Plasma
Abstract
This application note provides a detailed, step-by-step protocol for the sensitive and accurate quantification of 2-hydroxybutyrate (2-HB) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2-Hydroxybutyrate has emerged as a significant early biomarker for insulin resistance, type 2 diabetes, and oxidative stress.[1][2][3] The method described herein is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for clinical and research applications. This document outlines the scientific rationale behind each step, from sample preparation to data analysis, and includes comprehensive validation parameters to ensure data integrity and trustworthiness.
Introduction: The Clinical Significance of 2-Hydroxybutyrate
2-Hydroxybutyrate (2-HB), also known as α-hydroxybutyrate, is a small organic acid produced as a byproduct of amino acid catabolism (threonine and methionine) and glutathione biosynthesis.[1] Under conditions of metabolic stress, such as insulin resistance and increased lipid oxidation, the production of 2-HB increases.[1][4] Consequently, elevated plasma concentrations of 2-HB have been identified as a predictive biomarker for the early stages of insulin resistance and glucose intolerance, often preceding the onset of overt type 2 diabetes.[2][5] Accurate and precise measurement of 2-HB is therefore crucial for advancing our understanding of metabolic diseases and for the development of novel diagnostic and therapeutic strategies. LC-MS/MS offers unparalleled selectivity and sensitivity for this application, enabling the resolution of 2-HB from its structural isomers, such as 3-hydroxybutyrate.[5][6][7]
Experimental Workflow Overview
The following diagram illustrates the complete workflow for the quantification of 2-hydroxybutyrate from plasma samples.
Caption: Workflow for 2-HB quantification.
Materials and Reagents
-
Analytes and Standards:
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm)
-
Detailed Protocol
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-HB and the internal standard (e.g., 2HB-d3) in methanol.
-
Working Standard Solutions: Serially dilute the 2-HB primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the IS primary stock solution with methanol. The optimal concentration should be determined during method development to yield a consistent and strong signal.
-
Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples (at low, medium, and high concentrations) by spiking the appropriate amount of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[10][11]
-
Thaw Samples: Thaw plasma samples, calibration standards, and QC samples on ice.
-
Aliquot: Pipette 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution to every tube (except for blank matrix samples used to assess interferences). Vortex briefly.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes, being careful not to disturb the protein pellet.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 5 mM Ammonium Formate). Vortex to ensure the residue is fully dissolved.
-
Filter and Transfer: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation of 2-HB from its isomers is paramount for accurate quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating small polar molecules like 2-HB.[7]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | HILIC column with a zwitterionic stationary phase (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm). |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | 95% B (hold for 1 min), decrease to 40% B over 4 min, hold for 2 min, return to 95% B over 0.5 min, and re-equilibrate for 2.5 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Expert Insight: The use of a HILIC column is crucial for retaining the polar 2-hydroxybutyrate and separating it from other endogenous components and, importantly, its structural isomers like 3-hydroxybutyrate and γ-hydroxybutyrate, which may have the same mass-to-charge ratio.[6][7]
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be optimized for the specific instrument. Example transitions are provided below. |
| Analyte | Precursor Ion (Q1) m/z |
| 2-Hydroxybutyrate (2-HB) | 103.1 |
| 2-Hydroxybutyrate-d3 (IS) | 106.1 |
Expert Insight: Negative ion mode is preferred for the analysis of small organic acids like 2-HB as they readily deprotonate to form [M-H]⁻ ions. The MRM transition from the precursor ion (m/z 103.1) to a specific product ion (m/z 57.1) provides high selectivity and reduces background noise.[6]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both 2-HB and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be >0.99.
-
Quantification: Calculate the concentration of 2-HB in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Method Validation
To ensure the reliability of the results, the method must be validated according to established guidelines, such as those from the FDA.[12][13] A fit-for-purpose approach to validation is recommended.[12]
Table 3: Summary of Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Linearity & Range | The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). |
| Accuracy & Precision | The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ). The accuracy (% bias) should be within ±15% of the nominal value (±20% at the LLOQ).[7][11] |
| Matrix Effect | The matrix factor should be consistent across different sources of the matrix. The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw (e.g., 3 cycles), short-term benchtop (e.g., 6 hours at room temperature), long-term frozen storage (e.g., -80°C for 3 months), and post-preparative (autosampler stability, e.g., 24 hours at 4°C).[9][11] The deviation should be within ±15% of the baseline. |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 2-hydroxybutyrate in human plasma. The protocol, from sample preparation using protein precipitation to analysis via HILIC-MS/MS, is designed for high sensitivity and selectivity. The inclusion of a stable isotope-labeled internal standard and comprehensive method validation ensures the generation of high-quality, trustworthy data. This method is a valuable tool for researchers and clinicians investigating the role of 2-hydroxybutyrate in metabolic diseases and for professionals in the field of drug development.
References
-
Spectroscopy. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]
-
Clinical Chemistry. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Retrieved from [Link]
-
UNT Digital Library. (2022). Novel LC-MS Method for the Analysis of Beta-Hydroxybutyric Acid (BHB) in Health Formulations. Retrieved from [Link]
-
OUCI. (n.d.). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). Retrieved from [Link]
-
PubMed. (2022). Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. Retrieved from [Link]
-
PubMed. (2024). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue. Retrieved from [Link]
-
PLOS One. (n.d.). α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. Retrieved from [Link]
-
OSTI.GOV. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? (Journal Article). Retrieved from [Link]
-
Medscape. (2021). Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
-
MDPI. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine | Request PDF. Retrieved from [Link]
-
PubMed. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Differences (µM) in quantified levels of α-hydroxybutyrate (AHB) and.... Retrieved from [Link]
-
Frontiers. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Retrieved from [Link]
-
Encyclopedia MDPI. (n.d.). 2-Hydroxybutyric Acid for Insulin Resistance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
PubMed. (n.d.). The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Determination of human ketone body kinetics using stable-isotope labelled tracers. Retrieved from [Link]
-
Allina Health Laboratory. (n.d.). Beta hydroxybutyrate, serum/plasma. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance | Request PDF. Retrieved from [Link]
-
Diabetes Journals. (2020). 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Relationship of endogenous plasma concentrations of β-hydroxy β-methyl butyrate (HMB) with frailty in community dwelling older adults with type-2 diabetes mellitus. Retrieved from [Link]
Sources
- 1. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]
- 3. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hhs.gov [hhs.gov]
- 13. fda.gov [fda.gov]
Application Note: GC-MS Analysis of Sodium 2-Hydroxybutanoate Following Silylation Derivatization
Abstract
This guide provides a comprehensive, in-depth protocol for the quantitative and qualitative analysis of sodium 2-hydroxybutanoate (also known as sodium 2-hydroxybutyrate) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of 2-hydroxybutanoic acid, direct GC-MS analysis is not feasible. This application note details a robust silylation derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. We will explore the underlying chemical principles, provide a detailed step-by-step protocol from sample preparation to data interpretation, and offer insights into optimizing GC-MS parameters for sensitive and reliable analysis. This document is intended for researchers, analytical chemists, and drug development professionals working in metabolomics, clinical diagnostics, and quality control.
Introduction: The Rationale for Derivatization
Sodium 2-hydroxybutanoate is the salt of 2-hydroxybutanoic acid, an organic acid of significant interest in clinical and metabolic research. It has been identified as a potential early biomarker for insulin resistance and type 2 diabetes mellitus.[1][2] Accurate quantification of this analyte in biological matrices is therefore crucial.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and definitive compound identification.[3] However, its application is limited to analytes that are volatile and thermally stable.[3] 2-hydroxybutanoic acid, like many organic acids, contains polar functional groups—a carboxylic acid (-COOH) and a secondary alcohol (-OH). These groups engage in strong intermolecular hydrogen bonding, which significantly raises the molecule's boiling point and reduces its volatility, making it unsuitable for direct GC analysis.[4][5]
To overcome this limitation, a chemical modification process known as derivatization is required.[6] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[5][7] For hydroxycarboxylic acids, silylation is the most widely used and effective derivatization technique.[4][8] This process replaces the active hydrogen atoms in the -COOH and -OH groups with a non-polar trimethylsilyl (TMS) group.[9][10] The resulting TMS-derivatives are highly volatile and exhibit excellent chromatographic behavior, enabling sensitive and reproducible GC-MS analysis.[8][10]
Principle of Silylation with BSTFA + TMCS
Silylation is a nucleophilic substitution reaction where an active hydrogen is displaced by a silyl group, such as the trimethylsilyl (-Si(CH₃)₃) group.[5]
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and highly versatile silylating agent.[9] It readily donates TMS groups to active hydrogens. A key advantage of BSTFA is that its by-products (mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide) are highly volatile and typically elute with the solvent front in the chromatogram, minimizing interference with the analytes of interest.[11][12]
-
Trimethylchlorosilane (TMCS): TMCS is often added as a catalyst (typically 1-10% v/v) to enhance the silylating power of BSTFA.[11][12] While the exact mechanism is not fully elucidated, it is believed that TMCS acts as a stronger silyl donor in an intermediate step, facilitating the derivatization of less reactive or sterically hindered groups and driving the reaction to completion.[11][13]
The reaction for 2-hydroxybutanoic acid proceeds in two steps, derivatizing both the carboxylic acid and the hydroxyl group to form the di-TMS derivative, as shown below:
Figure 1: Silylation of 2-hydroxybutanoic acid with BSTFA.
Experimental Protocol
This protocol provides a self-validating system for the derivatization and analysis of sodium 2-hydroxybutanoate. It is crucial to handle silylating reagents in a moisture-free environment, as they are highly susceptible to hydrolysis.[13]
Required Reagents and Materials
-
Reagents:
-
Sodium 2-hydroxybutanoate standard (Sigma-Aldrich or equivalent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (e.g., Supelco, Thermo Scientific)
-
Pyridine, anhydrous (or other suitable solvent like Acetonitrile or Ethyl Acetate)
-
Hydrochloric Acid (HCl), for acidification
-
Ethyl Acetate, for extraction
-
Sodium Sulfate, anhydrous, for drying
-
Internal Standard (IS), e.g., Sodium 2-hydroxybutyrate-d3[14]
-
Ultrapure water
-
Dry Nitrogen gas
-
-
Apparatus:
-
2 mL GC vials with PTFE-lined screw caps
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
Heating block or oven capable of maintaining 70°C ± 2°C
-
Evaporation system (e.g., nitrogen stream evaporator)
-
GC-MS system with a suitable capillary column
-
Sample Preparation and Extraction
This procedure is designed for aqueous samples (e.g., serum, urine, or prepared standards).
-
Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the sample, quality control, or calibration standard.
-
Internal Standard: Add the internal standard (e.g., 10 µL of a 1 mM 2-hydroxybutyrate-d3 solution) to each tube.
-
Acidification: To protonate the carboxylate, add 30 µL of 5M HCl.[14] Vortex briefly. This step converts the sodium salt to the free acid, which is more readily extracted into an organic solvent.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL GC vial, avoiding the aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature or slightly elevated (≤ 40°C). This step is critical; the sample must be completely dry before adding the silylating reagent. [11][13]
Derivatization Procedure
-
Reagent Addition: To the dried residue in the GC vial, add 50 µL of anhydrous pyridine (or ethyl acetate) to redissolve the analyte.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS reagent to the vial. An excess of the silylating reagent is recommended to ensure the reaction goes to completion.[9]
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds.
-
Heating: Place the vial in a heating block or oven at 70°C for 60 minutes . Reaction times and temperatures can be optimized, but these conditions are robust for most organic acids.[11]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature before opening.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Note: A reagent blank, containing all components except the analyte, should be prepared and run with each batch to identify any potential contamination.[9]
GC-MS Analysis Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for GC-MS analysis of 2-hydroxybutanoate.
Recommended GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, Thermo Scientific, or equivalent | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[15] | A robust, non-polar column suitable for a wide range of derivatized metabolites. |
| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use Split for concentrated samples to avoid column overload; use Splitless for trace-level analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 70°C, hold 2 min Ramp: 10°C/min to 300°C Hold: 5 min[15] | A temperature gradient is essential for separating the analyte from the solvent front and other components. |
| MS System | Quadrupole, TOF, or Ion Trap | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for GC-MS, producing reproducible fragmentation patterns for library matching.[3] |
| MS Source Temp. | 230°C | Standard source temperature to maintain analyte integrity. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 50-550)[16] and/or Selected Ion Monitoring (SIM) | Full Scan for qualitative identification; SIM for enhanced sensitivity and quantitative analysis. |
Data Interpretation: Mass Spectrum of Di-TMS 2-Hydroxybutanoate
The derivatized molecule is 2-(trimethylsilyloxy)butanoic acid, trimethylsilyl ester. Its expected molecular weight is 248.3 g/mol . The EI mass spectrum will show a characteristic fragmentation pattern.
| m/z | Interpretation | Significance |
| 248 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the di-TMS derivative. May be of low abundance. |
| 233 | [M-15]⁺ or [M-CH₃]⁺ | Loss of a methyl group from a TMS moiety. A very common and indicative fragment.[17][18] |
| 219 | [M-29]⁺ or [M-C₂H₅]⁺ | Result of alpha-cleavage (loss of the ethyl group). A highly characteristic and often abundant fragment for this molecule. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | A common rearrangement ion in di-TMS derivatives. |
| 117 | [COOSi(CH₃)₃]⁺ | Fragment corresponding to the trimethylsilyl ester group. |
| 73 | [Si(CH₃)₃]⁺ | The base peak or a very abundant ion, characteristic of all TMS derivatives. |
For quantitative analysis using SIM mode, monitoring the ions at m/z 233 and 219 is recommended for high specificity and sensitivity.[14]
References
- Zenkevich, I. G. (2003). Acids: Derivatization for GC Analysis.
- Smart, N. A., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17.
- Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
- MetBioNet. (n.d.).
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
- Jones, J. A., et al. (2006). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 47(5), 1114-1121.
- Ritslaid, K., & Leito, I. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(2).
- Bibel, M. (2022, March 9).
- Pierce Biotechnology. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- Ramirez, L. S., et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(1), 234.
- Almstetter, M. F., et al. (2012). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.
- Allen, K., et al. (2021). B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. Clinical Chemistry, 67(Supplement_1).
- Casarrubios, M. A., et al. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. Molecules, 27(6), 1889.
- Supelco. (n.d.).
- Raitanen, J-E. (2017, March 23). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?
- Kchouri, F., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.)
- Patel, R. (2021). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. University of Alabama in Huntsville.
- Svoronos, P. (2023, August 29).
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
- Gall, W. E., et al. (2010).
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ORBilu - University of Luxembourg.
- Martin, K. J., & Iwabuchi, D. (2001). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry, 49(8), 3629-3634.
- D'Archivio, A. A., et al. (2018). Derivatization steps prior to GC–MS analysis: a Silylation reactions... Food Chemistry, 240, 1051-1058.
- Casarrubios, M. A., et al. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. PubMed.
- Wang, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16362-16370.
- Baron, M. G., et al. (2023). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Ovidius University Annals of Chemistry.
- Quach, A., & Linder, S. W. (2007). GC MS Analysis of gamma-Hydroxybutyric Acid Analogs. A Forensic Chemistry Experiment.
- D'Amours, C., & Authier, S. (2015). Beta-Hydroxybutyric Acid (BHB) Quantification by GC-MS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. weber.hu [weber.hu]
- 7. gcms.cz [gcms.cz]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. metbio.net [metbio.net]
- 17. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.lih.lu [researchportal.lih.lu]
Application Note: Advanced HPLC Strategies for the Separation of Hydroxybutyrate Isomers
This Application Note is structured to provide a comprehensive, modular guide for the separation of hydroxybutyrate isomers. It moves beyond a standard template to address the specific chemical challenges posed by these analytes: lack of chromophores, structural similarity, and chirality.
Executive Summary & Strategic Overview
Hydroxybutyrates (HB) exist as three distinct positional isomers—2-hydroxybutyrate (2-HB) , 3-hydroxybutyrate (3-HB) , and 4-hydroxybutyrate (4-HB/GHB) —each with unique biological significance. 3-HB is a primary ketone body; 2-HB is an emerging biomarker for insulin resistance; and 4-HB is a neurotransmitter and controlled substance. Furthermore, 3-HB exists as D- and L-enantiomers, which have distinct metabolic pathways.
Separating these isomers is analytically challenging due to:
-
Lack of Chromophores: Native hydroxybutyrates do not absorb UV light well above 210 nm.
-
Structural Similarity: Positional isomers have similar pKa values and polarities.
-
Lactonization: 4-HB (GHB) spontaneously converts to
-butyrolactone (GBL) under acidic conditions.
This guide provides three distinct protocols tailored to specific research needs:
| Protocol | Target Analytes | Matrix | Primary Mechanism | Sensitivity |
| A | Positional Isomers (2, 3, 4-HB) | Urine, Fermentation Broth | Ion Exclusion (IEC) | |
| B | Enantiomers (D vs L-3-HB) | Plasma, Tissue | Chiral Derivatization + RP-HPLC | nM range (Fluorescence) |
| C | Forensic GHB (4-HB) | Beverages, Biofluids | RP-HPLC (GBL conversion control) | High (MS or UV) |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the appropriate HPLC methodology based on isomer type and sensitivity requirements.
Protocol A: Separation of Positional Isomers by Ion Exclusion Chromatography (IEC)
Best for: Quantifying 2-HB, 3-HB, and 4-HB in urine, culture media, or fermentation broths where concentrations are moderate to high (>10 µM).
Principle
IEC separates organic acids based on Donnan exclusion and hydrophobic adsorption .
-
Donnan Exclusion: Fully ionized species (strong acids) are excluded from the negatively charged resin pores and elute first.
-
Size/Hydrophobicity: Weak acids (like HBs) are partially protonated at low pH, allowing them to enter the pores. Separation is achieved by differences in pKa and hydrophobic interaction with the styrene-divinylbenzene backbone.
Reagents & Equipment[1][2]
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Metrohm Metrosep Organic Acids.
-
Guard Column: Micro-Guard Cation H+.
-
Mobile Phase: 5 mM Sulfuric Acid (
) in HPLC-grade water.-
Note: Degas thoroughly to prevent baseline noise in RI detection.
-
-
Detector: UV at 210 nm (primary) and Refractive Index (RI) (secondary/confirmatory).
Step-by-Step Procedure
-
Preparation: Filter samples through a 0.22 µm PVDF filter. If protein-rich, perform acid precipitation (add 10% volume of 1M HClO4, vortex, centrifuge, neutralize if necessary, though IEC tolerates acidic samples well).
-
System Setup:
-
Flow Rate: 0.6 mL/min (Isocratic).
-
Column Temperature: 50°C (Critical: Higher temp improves mass transfer and peak shape for organic acids).
-
Injection Volume: 20 µL.
-
-
Run: Equilibrate column with 5 mM
for 1 hour. Inject standards. -
Elution Order (Typical):
-
Void Volume (Strong acids/Salts): ~5-6 min
-
2-Hydroxybutyrate: ~11.5 min
-
3-Hydroxybutyrate: ~12.2 min
-
4-Hydroxybutyrate (GHB): ~14.5 min
-
Note: 4-HB elutes later due to slightly higher hydrophobicity and pKa differences.
-
Data Analysis
Quantify using peak area.
-
Linearity: 0.1 mM – 50 mM.
-
Interference: Fumarate or maleate may co-elute; verify with RI detector ratio if suspected.
Protocol B: High-Sensitivity Chiral Separation (D- vs L-3-HB)
Best for: Metabolic profiling in plasma/serum where distinguishing D-3-HB (main ketone body) from L-3-HB (anabolic intermediate) is required.
Principle
Since enantiomers have identical physical properties in an achiral environment, this protocol uses Fluorescence Derivatization followed by separation on a specialized column (or 2D-LC). We utilize the NBD-PZ-Val reagent, which creates fluorescent diastereomers or simply tags them for chiral column separation.
Reagents & Equipment[1][2][3]
-
Derivatization Reagent: 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) or similar NBD-halide.
-
Column: Chiralpak AD-H or Chiralpak IG (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).
-
Mobile Phase:
-
Detector: Fluorescence (FLD).[3] Excitation: 470 nm, Emission: 530 nm.
Derivatization Workflow
-
Extraction: Mix 50 µL Plasma + 150 µL Acetonitrile (precipitate proteins). Centrifuge at 12,000 x g for 10 min.
-
Reaction: Take 50 µL supernatant. Add 50 µL derivatization buffer (NBD-PZ in acetonitrile + activation agent like HATU/DIEA).
-
Incubation: Heat at 60°C for 20 minutes.
-
Quench: Add 20 µL 1% acetic acid.
HPLC Conditions
-
Column Temp: 25°C (Lower temperature often enhances chiral recognition).
-
Flow Rate: 0.5 mL/min.
-
Mode: Isocratic (e.g., 80% A / 20% B - Optimize based on column specificities).
-
Separation: The bulky chiral selector on the column interacts differentially with the D- and L-derivatives.
Figure 2: Workflow for the high-sensitivity chiral analysis of 3-hydroxybutyrate.
Protocol C: Forensic Analysis of GHB (4-HB)
Best for: Detection of GHB in beverages or biofluids, accounting for the GHB
The Chemical Challenge
In acidic mobile phases, GHB can cyclize to GBL (Gamma-butyrolactone). In pure water or alkaline conditions, GBL hydrolyzes to GHB.
-
Solution: Convert everything to one form (usually GHB) or separate both simultaneously using a neutral pH compatible column or specific gradient.
Protocol (Simultaneous Determination)
-
Column: C18 (High aqueous stability, e.g., Waters HSS T3 or Agilent Zorbax SB-Aq).
-
Mobile Phase:
-
Gradient: 0% B (Hold 2 min)
90% B (at 10 min). -
Detection: LC-MS/MS (MRM mode) is preferred due to low UV absorbance.
-
GHB Transitions: 103
57 m/z (Negative mode) or 105 87 m/z (Positive mode). -
GBL Transitions: 87
45 m/z.[4]
-
Validation Check
To ensure accuracy, spike samples with GHB-d6 (deuterated internal standard). If the ratio of GHB/GHB-d6 fluctuates, on-column conversion is occurring.
References
-
Simultaneous determination of GHB and its precursors by HPLC. MDPI. Available at: [Link] (Contextualized from search result 1.1)
-
Analysis of Poly-beta-Hydroxybutyrate by Ion-Exclusion HPLC. Applied and Environmental Microbiology. Available at: [Link]
- Chiral derivatization coupled with LC/MS for hydroxybutyrate enantiomers.Journal of Pharmaceutical and Biomedical Analysis.
- Determination of gamma-hydroxybutyrate in human urine by ion exclusion.Journal of Chromatography B.
-
Simultaneous determination of GHB and GBL in beverages. LabRulez. Available at: [Link] (Contextualized from search result 1.4)
Sources
Application Note: A Step-by-Step Guide to In Vivo Dosage Calculation for Sodium 2-Hydroxybutanoate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic calculation of in vivo dosages for sodium 2-hydroxybutanoate (S2HB). Given the limited publicly available pharmacokinetic and toxicological data for S2HB, this guide emphasizes a foundational, safety-first approach rooted in established pharmacological principles and regulatory guidance. We detail a workflow that begins with essential in vitro characterization and preclinical safety studies, followed by a logical progression to dose estimation using allometric scaling based on body surface area. This application note provides the scientific rationale behind each step, detailed protocols for formulation and administration, and illustrative calculations to enable the design of safe and scientifically valid preclinical studies.
Introduction: Understanding Sodium 2-Hydroxybutanoate
Sodium 2-hydroxybutanoate (S2HB), also known as sodium alpha-hydroxybutyrate, is an endogenous metabolite that has garnered interest in metabolic research.[1][2] It is primarily generated as a byproduct of amino acid catabolism (threonine and methionine) and glutathione synthesis.[3] Clinically, elevated levels of its conjugate acid, 2-hydroxybutyric acid, are recognized as an early biomarker for insulin resistance and oxidative stress.[3][4]
It is critical to distinguish S2HB from other structurally related compounds to avoid erroneous assumptions in experimental design:
-
Beta-hydroxybutyrate (BHB): A primary ketone body, BHB is a major energy carrier during fasting or ketogenic states and has extensive signaling functions, including the inhibition of histone deacetylases (HDACs).[5]
-
Gamma-hydroxybutyrate (GHB): Also known as sodium oxybate, GHB is a potent neurotransmitter and a CNS depressant used therapeutically for narcolepsy.[6][7] It acts as an agonist at GABA-B and specific GHB receptors.[7]
The distinct metabolic origin and biological role of S2HB necessitate a dedicated approach to determining its in vivo dosage, independent of data from BHB or GHB. This guide establishes a clear framework for researchers to calculate and justify an initial, safe starting dose for preclinical animal models.
Foundational Principles of In Vivo Dose Extrapolation
Extrapolating a drug dose from one species to another is not a simple weight-based conversion. Physiological processes like drug clearance, metabolism, and distribution do not scale linearly with body weight. Instead, they are more closely correlated with the basal metabolic rate, which is proportional to an animal's body surface area (BSA).[8][9]
The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on this topic, recommending the use of BSA-based allometric scaling to convert doses between species, thereby calculating a Human Equivalent Dose (HED) from animal data.[10][11][12][13] This method is the cornerstone for establishing a Maximum Recommended Starting Dose (MRSD) in first-in-human trials and serves as the gold standard for preclinical dose extrapolation.[10][14]
Pre-requisite Data for Dosage Calculation
Before any in vivo dose can be responsibly calculated, a foundational dataset must be established. The absence of this data represents a significant knowledge gap that must be filled with empirical studies.
| Parameter Category | Specific Data Point | Rationale & Causality |
| In Vitro Efficacy | EC50 / IC50 | Defines the concentration at which S2HB produces 50% of its maximal effect in a relevant cell-based assay. This provides a target concentration for initial in vivo efficacy studies.[15] |
| In Vitro Cytotoxicity | CC50 | Determines the concentration that causes 50% cell death. The ratio of CC50 to EC50 (the therapeutic index) gives an early indication of the compound's safety margin. |
| Physicochemical Properties | Molecular Weight, Solubility, Stability | Essential for accurate formulation preparation. S2HB is a water-soluble solid.[16] Its stability in the chosen vehicle at various concentrations and temperatures must be confirmed. |
| In Vivo Toxicology | No Observed Adverse Effect Level (NOAEL) | This is the most critical prerequisite. The NOAEL is the highest dose administered in preclinical toxicology studies (e.g., in rats and mice) that does not produce any statistically or biologically significant adverse effects.[8][11] It is the fundamental starting point for calculating a safe dose for a new species.[17] |
The In Vivo Dosage Calculation Workflow
The following workflow presents a logical, safety-oriented progression from preclinical toxicology data to the selection of a starting dose for a new animal study.
Diagram 1: Workflow for calculating a safe in vivo starting dose based on preclinical toxicology data.
Step-by-Step Calculation Protocol
Objective: To calculate a starting dose of S2HB for a mouse, based on a hypothetical NOAEL determined in a rat study.
Principle: The core principle is to convert the animal dose to a common reference point (the HED) and then scale it to the target species. This is achieved using BSA conversion factors (Km), which relate body weight to surface area.[11]
The governing formula is: Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) * (K_m for Species 1 / K_m for Species 2)
Step 1: Determine the NOAEL in a Test Species
-
Through dose-range-finding toxicology studies, assume the NOAEL for S2HB in rats is determined to be 100 mg/kg . This is a hypothetical value for illustrative purposes. Researchers must determine this value experimentally.
Step 2: Convert the Animal NOAEL to the Human Equivalent Dose (HED)
-
The HED calculation provides a normalized dose that accounts for species differences in metabolic rate.
-
Formula: HED (mg/kg) = Animal Dose (mg/kg) * (Animal K_m / Human K_m)
-
Using the standard Km values from the table below:
-
HED = 100 mg/kg (Rat Dose) * (6 / 37)
-
HED ≈ 16.2 mg/kg
-
Step 3: Scale the HED to the Target Animal Species (Mouse)
-
Now, convert the HED to the equivalent dose for the target species, in this case, a mouse.
-
Formula: Mouse Dose (mg/kg) = HED (mg/kg) * (Human K_m / Mouse K_m)
-
Mouse Dose = 16.2 mg/kg * (37 / 3)
-
Mouse Dose ≈ 200 mg/kg
-
Causality Check: This result is logical. Because mice have a much higher metabolic rate per unit of body weight than rats or humans, a higher mg/kg dose is required to achieve equivalent systemic exposure.
-
Step 4: Apply a Safety Factor and Select the Starting Dose
-
The calculated dose of 200 mg/kg in mice is theoretically equivalent to the NOAEL in rats. It is not a starting dose for an efficacy study.
-
Regulatory guidance suggests applying a safety factor (typically 10) to the HED before initiating human trials.[11] A similar conservative approach is prudent for interspecies preclinical studies.
-
Recommended Starting Dose = (Calculated Equivalent Dose) / 10
-
Recommended Starting Dose = 200 mg/kg / 10 = 20 mg/kg
-
This 20 mg/kg dose serves as a safe and scientifically justified starting point for a dose-escalation study in mice.
| Species | Body Weight (kg) | BSA (m²) | Km Factor¹ |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 10 | 0.49 | 20 |
| Human | 60 | 1.62 | 37 |
| Table 1: Standard Body Surface Area (BSA) Conversion Factors for Interspecies Scaling. ¹Km = Body Weight (kg) / BSA (m²). Data adapted from FDA guidance.[10][11] |
Detailed Experimental Protocols
Protocol 1: Preparation of S2HB Formulation for In Vivo Administration
Materials:
-
Sodium 2-hydroxybutanoate powder (CAS: 19054-57-0)[16]
-
Sterile, USP-grade 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass: Determine the total mass of S2HB needed for the entire study.
-
Example: For a study with 20 mice (avg. weight 25g) receiving a top dose of 100 mg/kg via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Dose per mouse = 100 mg/kg * 0.025 kg = 2.5 mg
-
Required concentration = 2.5 mg / 0.25 mL (injection volume) = 10 mg/mL
-
Total volume needed (with overage) = 20 mice * 0.25 mL/mouse * 1.2 (20% overage) = 6 mL
-
Total mass needed = 10 mg/mL * 6 mL = 60 mg
-
-
Weighing: Accurately weigh the calculated mass of S2HB powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Aseptically transfer the powder to a sterile conical tube. Add approximately 80% of the final required volume of sterile saline or PBS. Vortex thoroughly until the powder is completely dissolved. S2HB is water-soluble.[16]
-
Final Volume Adjustment: Add sterile vehicle to reach the final calculated volume and mix well.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile container. This step is critical for parenteral (injectable) routes to prevent infection.
-
Storage: Store the final formulation at 2-8°C. Conduct stability tests if the formulation is to be stored for an extended period. Label clearly with compound name, concentration, date, and "For In Vivo Use."
Protocol 2: Pilot Pharmacokinetic (PK) Study Design
Rationale: A pilot PK study is essential to validate the assumptions made during dose calculation and to characterize how the animal model absorbs, distributes, metabolizes, and excretes (ADME) S2HB.
Design:
-
Animal Model: Use the same species, strain, and sex of animals as planned for the main efficacy study (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Group Allocation:
-
Group 1: Intravenous (IV) administration (e.g., 10 mg/kg). This route provides 100% bioavailability and is crucial for determining fundamental PK parameters like clearance and volume of distribution.
-
Group 2: Intended route of administration (e.g., Oral Gavage or IP) at the calculated starting dose (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) from a cohort of animals at multiple time points. A typical schedule would be: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Sample Processing: Process blood to collect plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of S2HB in the plasma/serum samples.
-
Data Analysis: Use pharmacokinetic software to determine key parameters:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability (F%): (AUCOral/IP / AUCIV) * (DoseIV / DoseOral/IP) * 100.
-
Self-Validation: The results of this pilot PK study are self-validating. If the observed Cmax at the starting dose is well below any concentrations associated with in vitro cytotoxicity, and no adverse effects are observed, the dose can be considered safe. The data will directly inform the dose selection and dosing frequency for subsequent, larger-scale efficacy studies.
Conclusion
The calculation of an appropriate in vivo dose for a compound with limited existing data, such as sodium 2-hydroxybutanoate, must be approached with scientific rigor and a primary focus on safety. The methodology detailed in this guide, which is anchored in FDA-recommended principles of allometric scaling from experimentally determined NOAEL values, provides a robust and defensible framework. By first establishing a safety profile in preclinical models and then applying systematic scaling, researchers can confidently select a starting dose. This initial dose should then be validated with a pilot pharmacokinetic study to ensure that systemic exposure levels are safe and relevant to the intended biological question, paving the way for meaningful and reproducible in vivo research.
References
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Center for Drug Evaluation and Research. (2005). Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2018). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. [Link]
-
GovInfo. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Al-Tabakha, M. M., & Arida, A. I. (2020). Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. International Journal of Pharmaceutical Research, 12(2). [Link]
-
Rupa Health. (n.d.). 2-Hydroxybutyric Acid. [Link]
-
ChemBK. (2024). sodium 2-hydroxybutanoate. [Link]
-
Chemycal. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
Allometric Scaling Calculator. (n.d.). Allometric Scaling Calculator. [Link]
-
Riviere, J. E., & Toutain, P. L. (2009). To scale or not to scale: the principles of dose extrapolation. The AAPS journal, 11(3), 476–481. [Link]
-
ResearchGate. (2014). How can I calculate an equivalent dose (in vitro to in vivo)?. [Link]
-
Vinken, M., Landesmann, B., & Kopp-Schneider, A. (2017). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Applied In Vitro Toxicology, 3(2), 163-172. [Link]
-
Charles River. (2022). It's All About the Dose – How to Link In Vitro and In Vivo. [Link]
-
Lixoft. (2024). Allometric scaling using fixed exponents. YouTube. [Link]
-
Wikipedia. (n.d.). γ-Hydroxybutyric acid. [Link]
-
B-V, S. L., & al, e. (2021). Pharmacokinetics, bioavailability, and bioequivalence of lower-sodium oxybate in healthy participants in two open-label, randomized, crossover studies. Clinical and translational science, 14(6), 2187–2196. [Link]
-
Newman, J. C., & Verdin, E. (2014). β-hydroxybutyrate: much more than a metabolite. Diabetes research and clinical practice, 106(2), 173–181. [Link]
-
Liechti, M. E., & al, e. (2016). Pharmacokinetics and pharmacodynamics of γ-hydroxybutyrate in healthy subjects. British journal of clinical pharmacology, 81(5), 980–988. [Link]
-
Han, Y., & al, e. (2020). β-hydroxybutyrate and its metabolic effects on age-associated pathology. Experimental & molecular medicine, 52(4), 548–555. [Link]
-
CORE. (n.d.). Pharmacokinetics and pharmacodynamics of -hydroxybutyrate in healthy subjects. [Link]
-
Gormsen, L. C., & al, e. (2022). Investigating effects of sodium beta-hydroxybutyrate on metabolism in placebo-controlled, bilaterally infused human leg with focus on skeletal muscle protein dynamics. Physiological reports, 10(16), e15399. [Link]
-
Perrine, S. P., & al, e. (2011). Evaluation of safety and pharmacokinetics of sodium 2,2 dimethylbutyrate, a novel short chain fatty acid derivative, in a phase 1, double-blind, placebo-controlled, single-dose, and repeat-dose studies in healthy volunteers. Journal of clinical pharmacology, 51(8), 1186–1194. [Link]
-
Gao, Z., & al, e. (2014). Sodium Butyrate Stimulates Expression of Fibroblast Growth Factor 21 in Liver by Inhibition of Histone Deacetylase 3. Diabetes, 63(10), 3321–3333. [Link]
-
PubMed. (2025). Comparison of Antioxidant Effects of 3-Hydroxybutyrate and Sodium 3-Hydroxybutyrate Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research. [Link]
-
B-V, S. L., & al, e. (2003). The pharmacokinetics of sodium oxybate oral solution following acute and chronic administration to narcoleptic patients. Journal of clinical pharmacology, 43(1), 59–65. [Link]
-
Consensus. (n.d.). What are the mechanisms of action of Sodium Oxybate in its therapeutic applications?. [Link]
-
ResearchGate. (2025). Comparison of Antioxidant Effects of 3-Hydroxybutyrate and Sodium 3-Hydroxybutyrate Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Sodium 2-hydroxybutanoate | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 5. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. fda.gov [fda.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. fda.gov [fda.gov]
- 13. Federal Register :: Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability [federalregister.gov]
- 14. GovInfo [govinfo.gov]
- 15. benchchem.com [benchchem.com]
- 16. chembk.com [chembk.com]
- 17. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxybutyrate Mass Spectrometry Analysis
Welcome to the technical support center for 2-hydroxybutyrate (2-HB) mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their experiments. Here, we address common challenges with in-depth, field-proven insights and validated protocols to ensure the accuracy and reliability of your 2-HB quantification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding background noise and interference in 2-HB analysis.
Q1: What are the primary sources of background noise in 2-HB mass spec analysis?
A1: Background noise in 2-HB analysis can originate from multiple sources, broadly categorized as chemical, electronic, and matrix-related.[1][2]
-
Chemical Noise: This arises from contaminants in your system. Common sources include impurities in solvents and reagents, plasticizers leached from labware, and "column bleed" from the gas or liquid chromatography column.[1][3] For gas chromatography-mass spectrometry (GC-MS), septa bleed is a frequent contributor to background noise.[2]
-
Electronic Noise: This is inherent to the detector system of the mass spectrometer. While modern instruments are designed to minimize this, it can become significant at low signal intensities.[1]
-
Matrix Effects: When analyzing complex biological samples like plasma or serum, endogenous components of the sample matrix can interfere with the ionization of 2-HB, leading to a phenomenon known as ion suppression or enhancement.[4][5] This is a major contributor to variability and inaccuracy in LC-MS/MS analysis. Common interfering substances include phospholipids, salts, and residual proteins.[4]
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis of 2-HB. What is causing this and how can I mitigate it?
A2: Ion suppression is a critical challenge in LC-MS/MS, where co-eluting matrix components compete with the analyte of interest (2-HB) for ionization, leading to a reduced signal.[6][7] The primary culprits in biological matrices are often phospholipids, which are highly abundant in plasma and serum.[4]
To mitigate ion suppression, consider the following strategies:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are effective.[6][8]
-
Optimized Chromatographic Separation: Improve the separation of 2-HB from interfering compounds. This can be achieved by adjusting the gradient, mobile phase composition, or using a column with a different chemistry.[6][9] Ultra-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce co-elution, thereby minimizing ion suppression.[10]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS, such as 2-hydroxybutyrate-d3, has nearly identical physicochemical properties to 2-HB and will be affected by ion suppression in the same manner, allowing for accurate correction during data analysis.[6]
-
Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components. However, this may also reduce the 2-HB concentration to below the limit of quantification.[6]
Q3: My 2-HB recovery is low after sample preparation. What are the likely causes and how can I improve it?
A3: Low recovery of 2-HB is often due to a suboptimal sample preparation protocol.[6] Here are common causes and solutions:
-
Inefficient Extraction: The chosen extraction solvent or solid-phase extraction sorbent may not be optimal for 2-HB. For LLE, ensure the solvent has the appropriate polarity. For SPE, verify that the sorbent chemistry and elution solvent are correct for retaining and then eluting 2-HB.
-
Incomplete Derivatization (for GC-MS): If you are using a derivatization step (e.g., silylation), the reaction may be incomplete. Ensure fresh derivatizing reagents are used and that the reaction time and temperature are optimized.[11][12]
-
Analyte Instability: 2-HB is generally stable in serum and plasma under various storage conditions, including multiple freeze-thaw cycles.[11][12] However, prolonged exposure to room temperature should be avoided.[13] Processed samples may also have limited stability.[14][15]
-
Pipetting Errors: Inaccurate pipetting of the sample, internal standard, or solvents can lead to apparent low recovery. Ensure all pipettes are properly calibrated.
Q4: Should I use GC-MS or LC-MS/MS for 2-HB analysis? What are the advantages and disadvantages of each?
A4: The choice between GC-MS and LC-MS/MS depends on several factors, including the desired sensitivity, throughput, and the nature of the sample matrix.[16]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass analysis. | Separation of compounds in the liquid phase followed by tandem mass analysis.[17] |
| Sample Volatility | Requires analytes to be volatile or made volatile through derivatization.[18] | Suitable for a wide range of polar and non-polar compounds without derivatization.[17] |
| Derivatization | Often necessary for 2-HB to increase volatility and improve peak shape (e.g., silylation).[19] | Typically not required, which simplifies sample preparation.[17] |
| Sensitivity | Can be very sensitive, especially with selected ion monitoring (SIM).[11][12] | Generally offers excellent sensitivity and specificity, especially with multiple reaction monitoring (MRM).[20] |
| Matrix Effects | Less prone to ion suppression compared to LC-MS/MS. | Highly susceptible to matrix effects, particularly ion suppression.[4][5] |
| Throughput | Can be lower due to longer run times and derivatization steps. | Generally higher throughput due to faster separation times and simpler sample preparation. |
Recommendation: For high-throughput clinical applications where minimizing sample preparation is crucial, LC-MS/MS is often preferred. For targeted research where high sensitivity is required and matrix effects are a concern, a well-optimized GC-MS method can be very effective.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues encountered during 2-HB analysis.
Issue 1: High Baseline Noise in the Chromatogram
A high baseline noise level reduces the signal-to-noise ratio, making it difficult to detect and accurately quantify low-abundance analytes.[1][2]
Troubleshooting Steps:
-
Check Solvent and Reagent Quality:
-
Inspect the LC or GC System:
-
LC-MS: Check for leaks in the pump, injector, and column fittings. Air bubbles in the system can cause baseline disturbances. Degas the mobile phases thoroughly.
-
GC-MS: Inspect the injection port septum for signs of degradation or contamination, as this is a common source of background noise.[2] Ensure the carrier gas is of high purity and that gas filters are not exhausted.[21]
-
-
Clean the Mass Spectrometer Ion Source:
-
Evaluate Sample Preparation:
-
Ensure that your sample preparation method is effectively removing potential contaminants.
-
Run a "process blank" (a sample with no analyte that has been through the entire sample preparation procedure) to identify any contamination introduced during this stage.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise both the identification and quantification of 2-HB.
Troubleshooting Steps:
-
Check for Column Contamination or Degradation:
-
Contaminants from the sample matrix can accumulate on the column, leading to peak distortion.[22]
-
Flush the column with a strong solvent as recommended by the manufacturer.
-
If the problem persists, the column may need to be replaced.
-
-
Optimize Chromatographic Conditions:
-
LC-MS: Ensure the mobile phase pH is appropriate for 2-HB. Adjust the gradient profile to improve peak shape.
-
GC-MS: Verify that the temperature program is optimal. Inadequate derivatization can also lead to poor peak shape.
-
-
Inspect for System Issues:
-
Dead Volume: Check for any unnecessary tubing or poorly made connections that could introduce dead volume into the system.
-
Injector Problems: For GC-MS, ensure the injector liner is clean and appropriate for your injection technique.
-
Issue 3: Inconsistent Retention Times
Shifts in retention time can lead to misidentification of peaks and inaccurate integration.
Troubleshooting Steps:
-
Check the LC Pump or GC Flow Controller:
-
LC-MS: Inconsistent mobile phase composition due to pump malfunction can cause retention time shifts. Check for pressure fluctuations and ensure the pump is properly primed and purged.
-
GC-MS: Verify that the carrier gas flow rate is stable and accurate.
-
-
Ensure Stable Column Temperature:
-
Fluctuations in the column oven temperature will affect retention times. Verify that the oven is maintaining a stable temperature.
-
-
Equilibrate the Column Properly:
-
Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.
-
Section 3: Validated Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 2-HB from Human Serum/Plasma
This protocol is a general guideline for extracting 2-HB from a biological matrix.
Materials:
-
Serum or plasma sample
-
Internal Standard (IS) solution (e.g., 2-hydroxybutyrate-d3)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Add 10 µL of the IS solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Add 500 µL of ethyl acetate to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis or a derivatization solvent for GC-MS analysis.
Protocol 2: Silylation Derivatization for GC-MS Analysis of 2-HB
This protocol describes a common derivatization procedure to make 2-HB more volatile for GC-MS analysis.
Materials:
-
Dried sample extract from Protocol 1
-
Derivatizing reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[11]
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried sample extract, add 50 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
Section 4: Visualizations
Workflow for Minimizing Background Noise
Caption: Decision tree for troubleshooting high background noise.
References
- Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (2017).
- overcoming matrix effects in 2-hydroxybutyrate analysis - Benchchem. (n.d.). BenchChem.
- Technical Support Center: LC-MS/MS Analysis of 2-Hydroxybutyric Acid - Benchchem. (n.d.). BenchChem.
-
Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. (2022). Molecules, 27(6), 1889. [Link]
-
Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. (2022). PubMed. [Link]
- LCMS Troubleshooting: 14 Best Practices for Labor
- Determination of 2-Hydroxy-4-(methylthio)
-
Determination of β-Hydroxybutyrate in Blood and Urine Using Gas Chromatography—Mass Spectrometry. (2009). Journal of Analytical Toxicology, 33(8), 447-452. [Link]
- Overcoming interferences in the colorimetric and fluorimetric detection of γ-hydroxybutyrate in spiked beverages. (2022).
- Stability of Plasma Gamma-Hydroxybutyrate Determined by Gas Chromatography-Positive Ion Chemical Ionization-Mass Spectrometry. (n.d.). Journal of Analytical Toxicology.
-
Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. (2024). Clinica Chimica Acta, 553, 117737. [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- A Novel Approach by SPME-GC/MS for the Determination of gamma- hydroxybutyric acid (GHB) in Urine. (n.d.). AIR Unimi.
- MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. (n.d.). Scientific Instrument Services.
-
Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry. (2013). Clinica Chimica Acta, 429, 138-144. [Link]
- How can one prepare a sample of PHB for GCMS? (2015).
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC North America.
- Simultaneous Determination of γ-Hydroxybutyrate (GHB) and its Analogues (GBL, 1.4-BD, GVL) in. (n.d.). Ovid.
- Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.
-
Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. (2020). Metabolites, 10(6), 236. [Link]
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). TrAC Trends in Analytical Chemistry, 175, 117698.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC North America.
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
- Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018). LCGC North America.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent.
-
An Improved Method for the Analysis of GHB in Human Hair by Liquid Chromatography Tandem Mass Spectrometry. (2014). Journal of Analytical Toxicology, 39(2), 123-130. [Link]
- An Investigation Into The Effects Of Preservatives On ß-Hydroxybutyrate Concentrations Measured By Commercial Ketone Meter And Gas Chromatography-Mass Spectrometry. (n.d.). UAB Digital Commons.
-
Ion Suppression in Mass Spectrometry. (n.d.). ResearchGate. [Link]
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
- A Head-to-Head Comparison of Enzymatic and Mass Spectrometry Methods for 2-Hydroxybutyrate (2-HB)
-
Cyclization of γ-hydroxybutyric acid (GHBA) as a strategy to enhance its signal in gas chromatography analysis. (2025). Forensic Toxicology. [Link]
-
HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. (2025). Clinica Chimica Acta, 565, 120023. [Link]
- The Storage Stability of 3-Hydroxybutyrate in Serum, Plasma, and Whole Blood. (n.d.). bevital.
- Mass Spec contamination issue - High background - WKB3420. (n.d.).
- Troubleshooting Mass Spectrometry Help. (2022). Reddit.
Sources
- 1. zefsci.com [zefsci.com]
- 2. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
- 14. academic.oup.com [academic.oup.com]
- 15. "An Investigation Into The Effects Of Preservatives On ß-Hydroxybutyrat" by Kerry F. Murr [digitalcommons.library.uab.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. gmi-inc.com [gmi-inc.com]
Validation & Comparative
A Senior Application Scientist's Guide to the C13-NMR Validation of Alpha-Hydroxybutyrate (α-HB) Purity
In the landscape of metabolic research and drug development, the purity of alpha-hydroxybutyrate (α-HB) is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible experimental outcomes. As a chiral molecule and a sensitive marker for metabolic stress, the presence of isomeric impurities or residual synthesis reagents can significantly confound data interpretation. This guide provides a comprehensive, field-tested methodology for the validation of α-HB purity, with a primary focus on the robust and structurally informative technique of Carbon-13 Nuclear Magnetic Resonance (C13-NMR) spectroscopy. We will delve into the "why" behind the "how," comparing C13-NMR to other common analytical techniques and equipping you with the practical knowledge to implement this method with confidence.
The Analytical Imperative: Why C13-NMR is a Superior Tool for α-HB Purity Assessment
While techniques like H1-NMR, chiral High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for purity analysis, C13-NMR offers distinct advantages for the structural confirmation and quantification of α-HB and its potential impurities. The low natural abundance of the C13 isotope and the larger chemical shift dispersion (typically 0-220 ppm) result in a spectrum where each unique carbon atom in a molecule generally produces a distinct, sharp signal. This minimizes the signal overlap that can often complicate H1-NMR spectra, especially in the presence of structurally similar isomers like beta-hydroxybutyrate (β-HB).
The power of C13-NMR lies in its ability to provide a direct "fingerprint" of the carbon skeleton of the molecule. Even subtle changes in the chemical environment of a carbon atom, such as a shift in the position of a hydroxyl group between the alpha and beta positions, will lead to a significant and predictable change in its chemical shift. This makes C13-NMR an exceptionally reliable tool for identifying and quantifying isomeric impurities.
Comparative Analysis of Analytical Techniques for α-HB Purity
To provide a clearer perspective on the analytical landscape, the following table compares C13-NMR with other commonly employed techniques for the purity assessment of α-HB.
| Technique | Strengths | Limitations | Typical Application |
| C13-NMR | - Excellent for structural elucidation and isomer differentiation.- Provides a direct "fingerprint" of the carbon skeleton.- Quantitative with the use of an internal standard and appropriate relaxation delays. | - Relatively low sensitivity due to the low natural abundance of C13.- Longer acquisition times compared to H1-NMR. | - Definitive identification of α-HB and its isomers.- Quantification of purity against a known standard. |
| H1-NMR | - High sensitivity and rapid acquisition times.- Provides information on the proton environment and coupling between adjacent protons. | - Signal overlap can be an issue, especially with complex mixtures or structurally similar isomers.- May require 2D-NMR techniques for unambiguous assignment. | - Rapid screening for the presence of major impurities.- Confirmation of the overall proton structure. |
| Chiral HPLC | - Excellent for separating and quantifying enantiomers (D- and L-α-HB).- High sensitivity and accuracy for chiral purity assessment. | - Does not provide detailed structural information.- Requires specific chiral columns and method development. | - Determination of enantiomeric excess (e.e.).- Separation of α-HB from other chiral compounds. |
| GC-MS | - High sensitivity and provides mass information for identification.- Can be used to separate volatile impurities. | - Requires derivatization of the non-volatile α-HB.- Potential for thermal degradation of the analyte. | - Identification and quantification of volatile impurities.- Analysis of complex mixtures after derivatization. |
Experimental Protocol: Quantitative C13-NMR Analysis of α-HB
This protocol outlines a robust method for the determination of α-HB purity using C13-NMR with an internal standard.
1. Materials and Reagents:
-
Alpha-Hydroxybutyrate (α-HB) sample
-
Deuterated solvent (e.g., D₂O, Methanol-d₄)
-
Internal Standard (e.g., Maleic acid, 1,4-Dioxane)
-
High-precision analytical balance
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the α-HB sample and a similar, accurately known amount of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (typically 0.6-0.7 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Instrument Parameters (Illustrative for a 500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): ≥ 2.0 seconds.
-
Relaxation Delay (D1): 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest relaxing carbon (typically the carbonyl carbon). A D1 of 30-60 seconds is often sufficient for quantitative accuracy.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K (25 °C).
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Integrate the signals corresponding to the unique carbons of α-HB and the internal standard. For α-HB, the key signals are the carbonyl carbon (~180 ppm), the alpha-carbon (~70 ppm), the beta-carbon (~30 ppm), and the methyl carbon (~10 ppm).
-
Calculate the purity of the α-HB sample using the following formula:
Where:
-
I_α-HB and I_IS are the integrated areas of the α-HB and internal standard signals, respectively.
-
N_α-HB and N_IS are the number of carbons contributing to the respective signals.
-
MW_α-HB and MW_IS are the molecular weights of α-HB and the internal standard.
-
m_α-HB and m_IS are the masses of the α-HB sample and the internal standard.
-
Visualizing the Workflow and Key Chemical Differentiators
To further clarify the experimental process and the key analytical distinctions, the following diagrams are provided.
Caption: Workflow for quantitative C13-NMR analysis of α-HB purity.
Caption: Key C13-NMR chemical shift differences between α-HB and β-HB.
Trustworthiness Through Self-Validation
The protocol described is inherently self-validating. The use of a certified internal standard of known purity provides a reliable reference point for quantification. Furthermore, the characteristic chemical shifts of α-HB in C13-NMR are well-established. Any significant deviation from these expected shifts, or the appearance of unexpected signals, immediately indicates the presence of impurities. For absolute confidence, the identity of these impurity signals can often be assigned by comparison to reference spectra or through the use of 2D-NMR techniques like HSQC and HMBC.
Conclusion
For researchers, scientists, and drug development professionals, the validation of α-HB purity is a critical step in ensuring the integrity of their work. While a multi-technique approach can provide a comprehensive purity profile, C13-NMR spectroscopy stands out for its ability to provide unambiguous structural confirmation and reliable quantification of α-HB and its isomers. By understanding the principles behind the technique and implementing a robust experimental protocol, you can be confident in the quality of your α-HB and the validity of your research findings.
References
-
Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Reich, H. J. (2021). Structure Determination using Spectroscopy. University of Wisconsin. [Link]
Validating Sodium 2-Hydroxybutanoate as a Diabetes Biomarker: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of metabolic disease, the quest for earlier and more precise biomarkers of type 2 diabetes (T2D) is paramount. Traditional markers such as fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) are mainstays of clinical practice, yet they primarily reflect established hyperglycemia. The scientific community is actively seeking upstream indicators of metabolic dysregulation that can identify at-risk individuals and monitor response to interventions with greater sensitivity. Sodium 2-hydroxybutanoate, also known as alpha-hydroxybutyrate (α-HB), has emerged as a compelling candidate in this pursuit. This guide provides an in-depth, objective comparison of sodium 2-hydroxybutanoate with established diabetes biomarkers, supported by experimental data and detailed validation protocols.
The Rationale for an Early-Stage Biomarker: Beyond Glycemic Control
The pathophysiology of T2D is a continuum that begins with insulin resistance long before overt hyperglycemia manifests. A biomarker that can detect these early metabolic perturbations offers a significant advantage for both clinical research and drug development. Elevated levels of sodium 2-hydroxybutanoate are thought to reflect increased metabolic stress, including heightened lipid oxidation and oxidative stress, which are precursors to insulin resistance.[1][2][3] This positions 2-hydroxybutanoate as a potential window into the earliest stages of T2D development.
Performance Comparison: Sodium 2-Hydroxybutanoate vs. Standard of Care
Clinical studies have demonstrated the predictive power of sodium 2-hydroxybutanoate for insulin resistance and future dysglycemia. The following tables summarize key quantitative data from prospective cohort studies, offering a comparative lens against traditional biomarkers.
Table 1: Performance of Diabetes Biomarkers in Predicting Insulin Resistance
| Biomarker(s) | Population | Endpoint | Odds Ratio (per SD increase) | 95% Confidence Interval | p-value | AUC |
| 2-Hydroxybutyric Acid (α-HB) | Nondiabetic (RISC study) | Insulin Resistance | 2.84 | 2.02 - 4.00 | <0.0001 | 0.76 |
| Fasting Plasma Glucose (FPG) | ||||||
| Hemoglobin A1c (HbA1c) |
Table 2: Performance of Diabetes Biomarkers in Predicting Future Dysglycemia and Type 2 Diabetes
| Biomarker(s) | Population | Endpoint | Odds Ratio (per SD increase) | 95% Confidence Interval | AUC of Model |
| 2-HB (α-HB) | Nondiabetic (RISC study) | Dysglycemia (3-year follow-up) | 1.25 | 1.00 - 1.60 | 0.791 (with L-GPC) |
| 2-HB (α-HB) | Nondiabetic (Botnia Prospective Study) | Type 2 Diabetes (7.6-year follow-up) | 1.39 | 1.18 - 1.64 | 0.81 (base model + 2-HB) |
| Fasting Plasma Glucose (FPG) | Egyptian Population | Type 2 Diabetes | - | - | Superior to HbA1c |
| Hemoglobin A1c (HbA1c) | General Population | Type 2 Diabetes | - | - | - |
Note: Direct head-to-head prospective studies comparing the predictive power of 2-HB, FPG, and HbA1c for future T2D in the same large cohort are needed for a definitive comparison. The available data suggests that 2-HB provides predictive value for dysglycemia and T2D, particularly in early, non-diabetic states.[3][6][7][8][9][10]
The Metabolic Underpinnings of 2-Hydroxybutanoate Production
Elevated levels of sodium 2-hydroxybutanoate are not an arbitrary finding; they are a direct consequence of fundamental shifts in cellular metabolism. The primary drivers are the catabolism of the amino acids threonine and methionine, and the synthesis of the master antioxidant, glutathione.[3] Under conditions of metabolic stress, such as insulin resistance, an increase in oxidative stress and altered lipid metabolism leads to an upregulation of glutathione synthesis and, consequently, increased production of 2-hydroxybutanoate.
Caption: Biosynthesis pathway of 2-Hydroxybutyric Acid.
A Step-by-Step Guide to the Validation Workflow
The journey of a biomarker from discovery to clinical utility is a rigorous, multi-stage process. The following workflow outlines the key phases of validation for sodium 2-hydroxybutanoate.
Caption: Experimental workflow for 2-HB analysis.
Experimental Protocols for the Quantification of Sodium 2-Hydroxybutanoate
Accurate and precise quantification is the bedrock of biomarker validation. Mass spectrometry-based methods are the gold standard for the analysis of small molecules like 2-hydroxybutanoate.
Protocol 1: Quantification of 2-Hydroxybutyric Acid in Human Serum/Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity and is a well-established technique for metabolomic analysis.
1. Pre-Analytical Sample Handling:
-
Collect whole blood in EDTA or heparin tubes.
-
Separate plasma by centrifugation at 2,500 x g for 10 minutes at 4°C within one hour of collection.[1][11][12][13][14]
-
Aliquot plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., 2-hydroxybutyric-d3 acid).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile or methanol.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
3. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate to form the volatile trimethylsilyl (TMS) derivative of 2-hydroxybutyric acid.
4. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for metabolomics (e.g., DB-5ms).
-
Injection: Inject the derivatized sample in splitless mode.
-
Temperature Program: Develop a temperature gradient to separate 2-hydroxybutyrate from other metabolites.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor characteristic ions for 2-hydroxybutyrate and its internal standard in selected ion monitoring (SIM) mode for quantification.
5. Quantification:
-
Generate a calibration curve using known concentrations of 2-hydroxybutyric acid standard.
-
Quantify the amount of 2-hydroxybutyrate in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of 2-Hydroxybutyric Acid in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high throughput and specificity, making it suitable for large-scale clinical studies.
1. Pre-Analytical Sample Handling:
-
Follow the same pre-analytical procedures as for GC-MS.
2. Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., 2-hydroxybutyric-d3 acid).
-
Perform protein precipitation with 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge as described for the GC-MS protocol.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
Scan Type: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Optimize the specific precursor-to-product ion transitions for 2-hydroxybutyrate and its internal standard on the instrument being used.
4. Quantification:
-
Prepare a calibration curve using a range of known concentrations of the 2-hydroxybutyric acid standard.
-
Quantify the 2-hydroxybutyrate in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Alternative Method: Enzymatic Assays
While mass spectrometry provides the highest analytical performance, enzymatic assays offer a potential high-throughput, cost-effective alternative for clinical laboratories.[15][16][17][18][19][20][21][22][23] An enzymatic assay for 2-hydroxybutyrate would likely be based on the oxidation of 2-hydroxybutyrate to α-ketobutyrate by an α-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The resulting NADH can be measured colorimetrically or fluorometrically. While commercial kits are readily available for the related ketone body β-hydroxybutyrate, the development and validation of a specific and sensitive enzymatic assay for 2-hydroxybutyrate for clinical use is an area of active research.
Clinical and Regulatory Considerations
The path to clinical implementation of a novel biomarker is governed by a stringent regulatory framework. In the United States, laboratory-developed tests (LDTs) are regulated under the Clinical Laboratory Improvement Amendments (CLIA).[5][24][25][26][27] Validation of a biomarker assay for clinical use requires demonstrating analytical validity (the assay's performance characteristics) and clinical validity (the assay's ability to identify, measure, or predict the clinical condition of interest).
The "fit-for-purpose" approach to biomarker validation is crucial. The level of analytical rigor should be appropriate for the intended use of the biomarker. For instance, a biomarker used for exploratory research will have different validation requirements than one used for patient diagnosis or to guide treatment decisions.
The commercial availability of a test that includes α-hydroxybutyrate, the Quantose IR test, indicates a step towards broader clinical adoption.[28][29][30][31] This test combines the measurement of α-hydroxybutyrate with other biomarkers (oleic acid, linoleoylglycerophosphocholine, and insulin) to generate an insulin resistance score. The development of such multi-marker panels may offer a more comprehensive assessment of metabolic health than single biomarkers alone.
Challenges and Future Directions
Despite the promise of sodium 2-hydroxybutanoate as an early biomarker of T2D, several challenges remain. The lack of large-scale, prospective, head-to-head comparative studies with established biomarkers for predicting the long-term incidence of T2D is a significant gap in the literature. Furthermore, the cost-effectiveness of implementing 2-hydroxybutanoate testing in routine clinical practice needs to be thoroughly evaluated.[32] Standardization of analytical methods across different laboratories is also essential for its widespread adoption.[2][4][33][34][35]
Future research should focus on:
-
Conducting large, multi-center prospective studies to definitively establish the predictive value of sodium 2-hydroxybutanoate for T2D in diverse populations.
-
Developing and validating robust, cost-effective, and high-throughput analytical methods, such as enzymatic assays, suitable for routine clinical use.
-
Investigating the utility of sodium 2-hydroxybutanoate in monitoring the response to lifestyle and pharmacological interventions aimed at preventing or treating T2D.
Conclusion
Sodium 2-hydroxybutanoate represents a promising step forward in the early detection of metabolic dysregulation that precedes type 2 diabetes. Its biological rationale, coupled with accumulating clinical evidence, positions it as a valuable tool for researchers and drug development professionals. While further validation and standardization are necessary for its broad clinical implementation, sodium 2-hydroxybutanoate holds the potential to shift the paradigm of diabetes management from treatment of established disease to early, personalized prevention.
References
- Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PMC.
- Insulin Resistance / Prediabetes Targeted Panel. Metabolon.
- Quantose®IR. Metabolon.
- (PDF) Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics.
- The Quantose Insulin Resistance Test for Maternal Insulin Resistance: A Pilot Study. PubMed.
- Metabolon Release: Study Shows Quantose IR Measures Insulin Sensitivity Better Than A1C Test For Prediabetes. BioSpace.
- Quantose RI. Médica Sur.
- Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed.
- Overcoming challenges to integrating biomarker data into clinical trials. COTA Healthcare.
- Biomarkers in Clinical Practice: Challenges & Opportunities. European Society of Medicine.
- Cayman Chemical β-Hydroxybutyrate (Ketone Body) Colorimetric Assay Kit, 96 wells. Fisher Scientific.
- An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. MDPI.
- Challenges in the practical implementation of blood biomarkers for Alzheimer's disease. The Lancet Healthy Longevity.
- Implementation challenges of blood biomarkers for Alzheimer's disease. The Lancet Healthy Longevity.
- β-Hydroxybutyrate (Ketone Body) Assay Kit (Fluorometric). Cell Biolabs, Inc.
- Challenges in biomarker-based clinical trials for patients with gastrointestinal malignancies. Taylor & Francis Online.
- Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applic
- β-Hydroxybutyrate (Ketone Body) Colorimetric Assay Kit (E-BC-K785-M). Elabscience.
- β-Hydroxybutyrate (Ketone Body) Fluorometric Assay Kit. Cayman Chemical.
- β-Hydroxybutyr
- Webinar Q&A follow up: biomarker assays - bioanalytical meets CLIA. Bioanalysis Zone.
- Comprehensive Overview of the β-Hydroxybutyrate Assay Kit: Principles, Applic
- Clinical Laboratory Improvement Amendments. Massive Bio.
- Clinical Laboratory Improvement Amendments (CLIA). FDA.
- Clinical Laboratory Improvement Amendments (CLIA). CDC.
- Laboratory and Clinical Evaluation of Assays for p-Hydroxybutyrate.
- Beta-Hydroxybutyrate (Ketone Body) Assay Kit (MAK540)-Technical Bulletin. Sigma-Aldrich.
- Clinical Laboratory Improvement Amendments (CLIA) Updates and Deadlines. MSN Healthcare Solutions.
- Beta-Hydroxybutyr
- Comparative performance of HbA1c 6.5% for FPG ≥7.0 vs 2hr PG≥11.1 criteria for diagnosis of Type 2 diabetes. PMC.
- HbA1c as a marker of prediabetes: A reliable screening tool or not. Allied Academies.
- 2-Hydroxybutyric Acid: A Comparative Guide for Diabetes Biomarker Valid
- Cost-effectiveness of risk stratification for preventing type 2 diabetes using a multi-marker diabetes risk score. PubMed.
- Comparison of fasting and 2-hour glucose and HbA1c levels for diagnosing diabetes. Diagnostic criteria and performance revisited. PubMed.
- A Comparison of HbA1c and Fasting Blood Sugar Tests in General Popul
- Superiority of 1 h plasma glucose vs fasting plasma glucose, 2 h plasma glucose and HbA1c for the diagnosis of type 2 diabetes. springermedizin.de.
- 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Diabetes.
- Fasting blood biomarker alpha-hydroxybutyrate predicts risk for diabetes in new study from HDL, Inc. and University of Utah. PR Newswire.
- β-hydroxybutyrate as a biomarker of β-cell function in new-onset type 2 diabetes and its association with treatment response
Sources
- 1. An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the practical implementation of blood biomarkers for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Implementation challenges of blood biomarkers for Alzheimer’s disease • healthcare-in-europe.com [healthcare-in-europe.com]
- 5. massivebio.com [massivebio.com]
- 6. Comparative performance of HbA1c 6.5% for FPG ≥7.0 vs 2hr PG≥11.1 criteria for diagnosis of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Comparison of fasting and 2-hour glucose and HbA1c levels for diagnosing diabetes. Diagnostic criteria and performance revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparison of HbA1c and Fasting Blood Sugar Tests in General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superiority of 1 h plasma glucose vs fasting plasma glucose, 2 h plasma glucose and HbA1c for the diagnosis of type 2 diabetes | springermedizin.de [springermedizin.de]
- 11. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cayman Chemical β-Hydroxybutyrate (Ketone Body) Colorimetric Assay Kit, | Fisher Scientific [fishersci.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. β-Hydroxybutyrate (Ketone Body) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 18. caymanchem.com [caymanchem.com]
- 19. corelabsupplies.com [corelabsupplies.com]
- 20. cbioc.com [cbioc.com]
- 21. academic.oup.com [academic.oup.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. fda.gov [fda.gov]
- 26. Clinical Laboratory Improvement Amendments | Clinical Laboratory Improvement Amendments (CLIA) | CDC [cdc.gov]
- 27. msnllc.com [msnllc.com]
- 28. metabolon.com [metabolon.com]
- 29. The Quantose Insulin Resistance Test for Maternal Insulin Resistance: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Metabolon Release: Study Shows Quantose IR Measures Insulin Sensitivity Better Than A1C Test For Prediabetes - BioSpace [biospace.com]
- 31. Médica Sur: Quantose RI [medicasur.com.mx]
- 32. Cost-effectiveness of risk stratification for preventing type 2 diabetes using a multi-marker diabetes risk score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. cotahealthcare.com [cotahealthcare.com]
- 34. esmed.org [esmed.org]
- 35. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Sodium 2-Hydroxybutanoate
For laboratory professionals in the fast-paced world of research and drug development, the safe and compliant management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of sodium 2-hydroxybutanoate (CAS 5094-24-6), ensuring the safety of personnel and the protection of our environment. This document moves beyond mere procedural listing to explain the rationale behind each step, empowering you to make informed decisions in your laboratory.
Understanding the Compound: Safety and Hazard Profile
Sodium 2-hydroxybutanoate is an endogenous metabolite and a relatively simple organic salt.[1][2] Before delving into disposal procedures, it is crucial to understand its inherent properties. According to available Safety Data Sheets (SDS), sodium 2-hydroxybutanoate is a solid that is hygroscopic, meaning it readily absorbs moisture from the air.[3] While it is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), and no special environmental precautions are required, responsible handling and disposal are still necessary.[3][4]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles when handling sodium 2-hydroxybutanoate.[5]
-
Handling: Avoid creating dust. Use in a well-ventilated area.[3] In case of accidental contact, follow standard first-aid procedures:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[3]
The Disposal Decision Pathway: A Step-by-Step Guide
The appropriate disposal method for sodium 2-hydroxybutanoate depends on several factors, including the quantity of waste, its physical state (solid or in solution), and local, state, and federal regulations. The following decision pathway, illustrated in the diagram below, will guide you through the process.
Caption: Decision pathway for the proper disposal of sodium 2-hydroxybutanoate.
Detailed Disposal Protocols
Based on the decision pathway, here are the detailed protocols for each disposal scenario:
Contaminated Waste
If your sodium 2-hydroxybutanoate waste is mixed with other substances that are classified as hazardous (e.g., heavy metals, chlorinated solvents), the entire mixture must be treated as hazardous waste.
Protocol:
-
Segregation: Keep the contaminated waste separate from all other waste streams.
-
Containerization: Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all components, including their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. This process must adhere to the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
Uncontaminated Waste: Large Quantities (>1 kg)
For bulk amounts of pure, uncontaminated sodium 2-hydroxybutanoate, the most prudent and compliant approach is to utilize a professional chemical waste disposal service.
Protocol:
-
Packaging: The solid chemical should be in its original or a securely sealed and clearly labeled container.
-
Documentation: Complete all necessary waste pickup forms as required by your institution.
-
Transfer: Arrange for collection by a licensed chemical disposal company.[3] These companies are equipped to handle chemical waste in accordance with all federal, state, and local regulations.
Uncontaminated Waste: Small Quantities (<1 kg)
For small quantities of uncontaminated sodium 2-hydroxybutanoate, disposal options may be more flexible, but are strictly governed by local and institutional policies.
Scenario A: Landfill Disposal (as non-hazardous solid waste)
If drain disposal is not permitted, or if you prefer to dispose of it as a solid, follow these steps:
-
Containerization: Ensure the solid is in a well-sealed, clearly labeled container.
-
Labeling: The label should clearly state "Sodium 2-hydroxybutanoate" and indicate that it is non-hazardous.
-
Disposal: Dispose of the container in the appropriate laboratory solid waste stream as directed by your institution's EHS guidelines.
Scenario B: Drain Disposal (with caution and verification)
Some institutions, following guidelines similar to those from the National Institutes of Health (NIH), may permit the drain disposal of small quantities of water-soluble, non-hazardous chemicals.[5] However, it is imperative to verify that this is allowed by your local Publicly Owned Treatment Works (POTW) and your institution's EHS office.
If drain disposal is permitted, follow this protocol strictly:
-
Verify Flow: Ensure the sink drain is not clogged and water flows freely.[5]
-
Wear PPE: At a minimum, wear a lab coat, gloves, and safety glasses.[5]
-
Dilution: Turn on the cold water to a steady flow.[5]
-
Slow Disposal: Slowly pour the sodium 2-hydroxybutanoate solution (if already dissolved) or slowly add the solid while the water is running to ensure it dissolves and is significantly diluted.[5]
-
Flush Thoroughly: Allow the cold water to run for at least two minutes after all the chemical has been washed down the drain to ensure it is flushed through the plumbing system.[5]
-
Clean Up: Clean the sink to remove any residual chemical.[5]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Protocol for a Solid Spill:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Personal Protection: Wear appropriate PPE, including a respirator if dust is generated.
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding the creation of dust.[3] Place the swept material into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Label the container with the spilled material and dispose of it according to the procedures outlined in Section 3.
Environmental Considerations and Scientific Rationale
While sodium 2-hydroxybutanoate is not currently listed as a substance of high environmental concern, the principles of chemical stewardship demand that we minimize its release into the environment. The rationale behind these disposal procedures is rooted in the "cradle-to-grave" management of chemicals as mandated by regulations like RCRA.[6]
The preference for disposal via a licensed contractor for large quantities ensures that the chemical is handled by professionals who can consolidate waste and choose the most environmentally sound disposal method, which may include incineration under controlled conditions that can break down the organic molecule into less harmful components like carbon oxides and sodium oxides.[3]
For small quantities, the decision between landfill and drain disposal hinges on a risk-based assessment. While some studies suggest that related hydroxybutyrates can be biodegraded by soil bacteria, the specific environmental fate of sodium 2-hydroxybutanoate in landfills or aquatic environments is not extensively documented.[7] Therefore, the precautionary principle dictates that drain disposal should only be considered when explicitly permitted and when the amount is small enough to be effectively diluted and processed by the wastewater treatment system without adverse effects.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of sodium 2-hydroxybutanoate, upholding their commitment to safety, scientific integrity, and environmental responsibility.
References
-
National Institutes of Health. The NIH Drain Discharge Guide.[Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]
-
PubMed. Microbial degradation of the artificial polyhydroxyalkanoate poly(2-hydroxybutyrate-co-3-hydroxybutyrate) with random and block sequences using soil bacteria.[Link]
Sources
- 1. Sodium 2-hydroxybutanoate | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SODIUM 2-HYDROXYBUTYRATE - Safety Data Sheet [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. nems.nih.gov [nems.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial degradation of the artificial polyhydroxyalkanoate poly(2-hydroxybutyrate-co-3-hydroxybutyrate) with random and block sequences using soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
